Oosporein
描述
This compound has been reported in Beauveria bassiana, Cordyceps, and Arcopilus aureus with data available.
from Chaetomium trilaterale; found in moldy peanuts
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(2,5-dihydroxy-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3,6-dihydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O8/c1-3-7(15)11(19)5(12(20)8(3)16)6-13(21)9(17)4(2)10(18)14(6)22/h15,17,20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMPJEGFPQTNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)O)C2=C(C(=O)C(=C(C2=O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963861 | |
| Record name | Oosporein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475-54-7 | |
| Record name | Oosporein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oosporein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oosporein | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oosporein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OOSPOREIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/708AUK232A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Oosporein: A Technical Guide to its Discovery, Fungal Isolation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oosporein, a symmetrical dibenzoquinone, has garnered significant scientific interest due to its wide range of biological activities, including insecticidal, antifungal, and potential antitumor properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its fungal producers. It details the historical context of its initial identification and outlines the methodologies for its extraction, purification, and characterization. Furthermore, this document presents a summary of the biosynthetic pathway of this compound, offering insights into its molecular synthesis by various fungal species. Quantitative data on this compound production are compiled for comparative analysis, and detailed experimental protocols are provided to facilitate replication and further research in laboratory settings.
Introduction: Discovery and Historical Context
This compound (C₁₄H₁₀O₈) is a red crystalline mycotoxin first described in the scientific literature in a 1944 paper by Kögl and van Wessem, who isolated it from the fungus Oospora colorans.[1][2][3] Initially noted for its distinct pigmentation, subsequent research in the 1960s led to its isolation from the entomopathogenic fungus Beauveria bassiana, which brought its potent insecticidal properties to light.[4][5] Since then, this compound has been identified in a variety of other fungal genera, including Chaetomium, Cochliobolus, Lecanicillium, and Phlebia, highlighting its widespread occurrence in the fungal kingdom. The molecule's broad spectrum of bioactivities has made it a subject of ongoing research for its potential applications in agriculture and medicine.
Fungal Sources of this compound
A diverse range of fungi, occupying various ecological niches, are known to produce this compound. This distribution suggests a significant evolutionary role for this secondary metabolite. The primary fungal producers of this compound are summarized in the table below.
| Fungal Genus | Species Examples | Ecological Niche |
| Beauveria | B. bassiana, B. brongniartii, B. caledonica | Entomopathogenic |
| Chaetomium | C. cupreum, C. globosum | Endophytic, Saprophytic |
| Cochliobolus | C. kusanoi | Endophytic |
| Lecanicillium | L. psalliotae | Mycoparasitic |
| Oospora | O. colorans | Saprophytic |
| Phlebia | Not specified | Basidiomycete |
| Blackwellomyces | B. cardinalis | Entomopathogenic |
Biosynthesis of this compound: The OpS Gene Cluster
The biosynthesis of this compound is orchestrated by a conserved gene cluster known as the this compound synthase (OpS) cluster. This pathway has been extensively studied in the entomopathogenic fungus Beauveria bassiana. The core of this pathway is a polyketide synthase (PKS) that initiates the synthesis of the precursor molecule, orsellinic acid. A series of enzymatic modifications, including hydroxylation, oxidation, and dimerization, subsequently convert orsellinic acid into the final this compound product.
The key genes and their functions in the this compound biosynthetic pathway in Beauveria bassiana are outlined below:
-
OpS1 (PKS): A polyketide synthase that produces the initial precursor, orsellinic acid.[4][5][6]
-
OpS4 (Hydroxylase): Hydroxylates orsellinic acid to form 6-methyl-benzenetriol.[4][5][6]
-
OpS7 (Dioxygenase): Oxidizes 6-methyl-benzenetriol to 6-methyl-benzenetetrol.[4][5][6]
-
OpS5 (Catalase): Catalyzes the dimerization of 6-methyl-benzenetetrol to form this compound.[4][5][6]
-
OpS3 (Transcription Factor): A key positive regulator of the OpS gene cluster expression.[4][5][6][7]
-
OpS2 (Transporter): A putative major facilitator superfamily transporter.[8]
-
OpS6 (Glutathione S-transferase): Potentially involved in protecting the cell from oxidative stress during biosynthesis.[8]
The regulation of the OpS cluster is complex, involving not only the pathway-specific transcription factor OpS3 but also global regulators such as BbSmr1 (a negative regulator), BbMsn2 (a stress-responsive negative regulator), and the pH-responsive transcription factor BbPacC.[9][10]
Caption: this compound biosynthetic pathway and its regulation.
Experimental Protocols
General Fungal Culture and this compound Production
The production of this compound can be achieved through submerged fermentation of the producing fungal strain. The following is a generalized protocol:
-
Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar - PDA, Yeast Malt Agar - YM) with the fungal strain of interest. Incubate at 25-28°C for 7-14 days until sufficient sporulation is observed.
-
Spore Suspension: Harvest the spores by flooding the agar plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Fermentation: Inoculate a liquid medium (e.g., Sabouraud Dextrose Broth - SDB, Potato Dextrose Broth - PDB) with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubation: Incubate the liquid culture at 25-28°C with shaking (e.g., 150-200 rpm) for 7-21 days. The appearance of a red to reddish-brown pigmentation in the culture broth is indicative of this compound production.
This compound Extraction and Purification
The following protocol outlines a general method for the extraction and purification of this compound from fungal liquid cultures.
Caption: General workflow for this compound extraction and purification.
Detailed Protocol:
-
Separation of Mycelia: After incubation, separate the fungal mycelia from the culture broth by filtration through cheesecloth or filter paper.
-
Acidification of Filtrate: Adjust the pH of the culture filtrate to 2.0-3.0 using a strong acid (e.g., HCl). This step protonates the this compound, making it more soluble in organic solvents.
-
Solvent Extraction: Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction process 2-3 times to maximize the yield.
-
Drying and Concentration: Pool the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water. Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Crystallization: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., ethanol) and allow it to crystallize at a low temperature (e.g., 4°C). The resulting red crystals can be collected by filtration.
-
Chromatographic Purification (Optional): For higher purity, the crude extract or crystallized this compound can be further purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Characterization of this compound
The identity and purity of the isolated this compound can be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the isolated compound and for quantification.
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal strain, culture medium, and fermentation conditions. The following tables summarize some reported quantitative data on this compound production.
Table 1: this compound Production in Liquid Culture
| Fungal Strain | Culture Medium | This compound Yield | Reference |
| Beauveria bassiana Wild Type | Sabouraud Dextrose Broth (SDB) | <0.01 mg/mL | [11] |
| Beauveria bassiana ΔBbsmr1 | 0.5x SDB | Copious production | [11] |
| Beauveria bassiana OpS3 Overexpression | SDB | 0.05 - 0.2 mg/mL | [11] |
| Beauveria bassiana Wild Type | SDB (pH 8.0) | 0.039 - 0.166 mg/mL | [10] |
| Beauveria caledonica | Not specified | 17.5 µg/mL (used for feedback induction) | [12] |
Table 2: this compound Production in Insect Cadavers
| Fungal Strain | Host Insect | This compound Yield (per cadaver) | Time Post Mortem | Reference |
| Beauveria bassiana Wild Type | Galleria mellonella | ~0.02 mg | 48 hours | [11] |
| Beauveria bassiana ΔBbsmr1 | Galleria mellonella | 3- to 10-fold higher than WT | 24-48 hours | [11] |
| Beauveria bassiana OpS3 Overexpression | Galleria mellonella | 3- to 10-fold higher than WT | 24-48 hours | [11] |
Conclusion
This technical guide has provided a comprehensive overview of the discovery, fungal sources, biosynthetic pathway, and methodologies for the isolation and characterization of this compound. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development. The elucidation of the this compound biosynthetic pathway and its complex regulation opens avenues for metabolic engineering to enhance its production for potential applications in pest control and as a lead compound for novel therapeutics. Further research into the optimization of fermentation conditions and the exploration of new fungal producers will undoubtedly expand the potential of this versatile mycotoxin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]
- 6. researchgate.net [researchgate.net]
- 7. Identification of the this compound biosynthesis gene cluster in an entomopathogenic fungus Blackwellomyces cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
An In-depth Technical Guide to Oosporein Production in Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oosporein, a bioactive secondary metabolite produced by various fungal strains, with a particular focus on the entomopathogenic fungus Beauveria bassiana. This compound, a red dibenzoquinone, has garnered significant interest due to its diverse biological activities, including insecticidal, antimicrobial, antiviral, and cytotoxic properties. This document details the biosynthetic pathway of this compound, its regulatory networks, quantitative production data, and detailed experimental protocols for its study.
This compound: A Fungal Bioweapon
This compound (C₁₄H₁₀O₈) is a symmetrical 1,4-bibenzoquinone that was first identified in the 1960s.[1] It is produced by a variety of fungi, including the insect pathogens Beauveria bassiana and Beauveria brongniartii, as well as various plant pathogenic and endophytic fungi.[1][2] The compound plays a crucial role in the lifecycle of these fungi, particularly in the context of insect pathogenesis. This compound is not considered a direct insect toxin but rather a virulence factor that helps the fungus overcome the host's immune system, facilitating fungal proliferation within the insect.[1][2] After the host's death, this compound exhibits potent antimicrobial activity, which is thought to limit bacterial competition on the nutrient-rich insect cadaver, allowing the fungus to maximize its growth and sporulation.[3][4]
The Biosynthesis of this compound in Beauveria bassiana
The biosynthesis of this compound in Beauveria bassiana is orchestrated by a conserved gene cluster, designated as the OpS cluster, which comprises seven genes (OpS1-OpS7).[1][2] The pathway begins with the production of orsellinic acid by a polyketide synthase.
The key steps in the this compound biosynthetic pathway are as follows:
-
Orsellinic Acid Synthesis: The polyketide synthase, OpS1, synthesizes the precursor molecule, orsellinic acid.[1][5]
-
Hydroxylation: The hydroxylase OpS4 converts orsellinic acid to benzenetriol.[1]
-
Oxidation: The dioxygenase OpS7 oxidizes benzenetriol to benzenetetrol.[1]
-
Dimerization: Finally, the catalase OpS5 catalyzes the dimerization of benzenetetrol to form this compound.[1]
A schematic representation of this pathway is provided below.
Regulation of this compound Production
The production of this compound is a tightly regulated process, influenced by both pathway-specific and global transcription factors. This complex regulatory network ensures that this compound is produced at the appropriate time and place, primarily within the insect host.
A simplified diagram of the regulatory cascade is presented below:
Key regulatory factors include:
-
OpS3: A pathway-specific transcription factor that positively regulates the expression of the other OpS genes.[1][6]
-
BbSmr1: A negative regulator that represses the expression of OpS3. Deletion of Bbsmr1 leads to constitutive this compound production.[3][4]
-
BbPacC: A pH-dependent transcription factor that positively regulates this compound production under alkaline conditions by activating OpS3.[7][8]
-
Bbmsn2: A negative regulator that represses this compound synthesis.[8]
Quantitative Analysis of this compound Production
The yield of this compound can vary significantly depending on the fungal strain, culture conditions, and genetic modifications. The following table summarizes quantitative data on this compound production from various studies.
| Fungal Strain | Culture Condition/Genetic Modification | This compound Yield | Reference |
| Beauveria bassiana (Wild Type) | Submerged culture broth | 504.7 ± 13.6 mg/L | [1] |
| Beauveria bassiana (Wild Type) | In Galleria mellonella cadaver (48 h post-death) | ~0.02 mg/cadaver | [7] |
| Beauveria bassiana (ΔBbsmr1 mutant) | In Galleria mellonella cadaver (24-48 h post-death) | 3- to 10-fold higher than Wild Type | [7] |
| Beauveria bassiana (OpS3 overexpression) | In Galleria mellonella cadaver (24-48 h post-death) | 3- to 10-fold higher than Wild Type | [7] |
| Beauveria bassiana (OpS3 overexpression) | Culture supernatants | 0.05 to 0.2 mg/mL | [6] |
| Beauveria bassiana (Wild Type) | SDB medium, pH 6.3-7.4 | ~0.4 mg/mL | [9] |
| Beauveria bassiana (ΔBbmsn2 mutant) | SDB medium, pH 5.1-7.4 | 0.4-0.6 mg/mL | [9] |
| Beauveria bassiana (Wild Type) | SDB medium, pH 8.0 | 0.039 ± 0.001 to 0.166 ± 0.016 mg/mL | [3] |
| Beauveria bassiana (ΔOpS2 mutant) | Culture filtrate | 48.71 ± 8.16 µg/mL | [2] |
| Beauveria bassiana (Wild Type) | Culture filtrate | 31.34 ± 4.41 µg/mL | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound research.
This compound Extraction and Purification
Objective: To extract and purify this compound from fungal cultures or insect cadavers.
Materials:
-
Fungal culture filtrate or homogenized insect cadavers
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Rotary evaporator
-
DMSO/methanol (50:50, v/v)
-
High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column
Protocol:
-
Acidify the fungal culture filtrate or homogenized insect material to pH 2.0 with HCl.
-
Extract the acidified solution with an equal volume of ethyl acetate. Repeat the extraction three times.
-
Pool the ethyl acetate fractions and evaporate to dryness using a rotary evaporator.
-
Dissolve the dried extract in a minimal volume of DMSO/methanol (50:50, v/v).
-
Fractionate the extract by HPLC using a reversed-phase C18 column. A typical mobile phase is a mixture of water/acetonitrile (75:25, v/v) containing 0.1% trifluoroacetic acid (TFA) under isocratic conditions.[10]
-
Monitor the elution at 287 nm and collect the fractions corresponding to the this compound peak.[11]
-
Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry and NMR.
Quantification of this compound by HPLC-DAD
Objective: To quantify the concentration of this compound in a sample using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
Materials:
-
Purified this compound standard
-
HPLC-grade methanol and acetonitrile
-
Formic acid or other acidic modifiers
-
HPLC system with a DAD
-
Reversed-phase C18 column
Protocol:
-
Standard Curve Preparation: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 0.025 to 0.8 mg/mL) in methanol.[9]
-
Sample Preparation: Prepare the sample extract as described in the extraction protocol and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A binary solvent gradient with acidic modifiers is often used. For example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 287 nm.[1]
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions to generate a standard curve by plotting peak area against concentration. Inject the prepared samples and determine the this compound concentration by interpolating the peak area from the standard curve.
Insect Bioassay for this compound Virulence
Objective: To assess the contribution of this compound to fungal virulence against an insect host.
Materials:
-
Insect larvae (e.g., Galleria mellonella)
-
Fungal spore suspensions (e.g., 1 x 10⁷ conidia/mL) of wild-type and mutant strains (e.g., ΔOpS1).[7]
-
Sterile water or saline with 0.05% Tween 80
-
Microsyringe or needle for injection (optional, for injection assays)
-
Petri dishes with moistened filter paper
Protocol (Topical Infection):
-
Prepare spore suspensions of the desired fungal strains in sterile water with a surfactant.
-
Immerse groups of insect larvae in the spore suspensions for a defined period (e.g., 30 seconds).
-
Transfer the treated larvae to clean Petri dishes with moistened filter paper to maintain humidity.
-
Incubate the larvae at an appropriate temperature (e.g., 25°C) and monitor daily for mortality.
-
Record the number of dead larvae each day and calculate the median lethal time (LT₅₀).
-
Compare the virulence of the this compound-producing strain with the non-producing mutant.
Antimicrobial Activity Assay (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacteria.
Materials:
-
Purified this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or plate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the bacterial growth medium to achieve a range of concentrations.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in medium without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[12]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for studying this compound.
Conclusion
This compound represents a fascinating and potent secondary metabolite with significant potential in various applications, from biological control of insect pests to the development of novel antimicrobial agents. This technical guide provides a foundational understanding of this compound, its biosynthesis, and regulation, along with practical experimental protocols. Further research into the diverse biological activities of this compound and the engineering of fungal strains for enhanced production will undoubtedly unlock new opportunities in biotechnology and medicine.
References
- 1. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
An In-depth Technical Guide to the Biosynthesis Pathway of Oosporein in Entomopathogenic Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oosporein, a red 1,4-bibenzoquinone, is a secondary metabolite produced by various entomopathogenic fungi, including species of Beauveria and Metarhizium. It plays a significant role in fungal virulence by aiding in the evasion of the host's immune system and exhibiting antimicrobial properties that reduce competition from other microorganisms on insect cadavers. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, its genetic regulation, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and drug development professionals in further exploring the therapeutic and biotechnological potential of this compound and its biosynthetic machinery.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in entomopathogenic fungi, particularly in the model organism Beauveria bassiana, is a well-characterized polyketide synthase (PKS) pathway. The process is orchestrated by a gene cluster, designated as the OpS cluster, which comprises seven core genes (OpS1 through OpS7) responsible for the stepwise synthesis of this compound from basic metabolic precursors.[1][2]
The pathway commences with the synthesis of orsellinic acid (OA) by the polyketide synthase this compound Synthase 1 (OpS1).[1][2] This initial step is followed by a series of enzymatic modifications, including hydroxylation and oxidation, catalyzed by other enzymes within the OpS cluster, ultimately leading to the formation of the this compound molecule.
Key Enzymes and Intermediates
The core enzymes and their functions in the this compound biosynthesis pathway have been elucidated through genetic and biochemical studies.[1][3][4] The key steps are as follows:
-
Orsellinic Acid Synthesis: The non-reducing polyketide synthase OpS1, which contains β-ketoacyl synthase (KS), acyltransferase (AT), dehydrogenase (DH), acyl carrier protein (ACP), and thioesterase (TE) domains, catalyzes the formation of orsellinic acid.[3][5]
-
Hydroxylation: The hydroxylase OpS4 hydroxylates orsellinic acid to produce 6-methyl-1,2,4-benzenetriol.[1][3]
-
Oxidation: The putative dioxygenase OpS7 oxidizes 6-methyl-1,2,4-benzenetriol to 6-methyl-1,2,4,5-benzenetetrol.[1][3]
-
Dimerization: The catalase OpS5 catalyzes the dimerization of 6-methyl-1,2,4,5-benzenetetrol to form the final product, this compound.[1][3]
The pathway also involves several intermediate compounds, some of which can be formed through non-enzymatic reactions.[1][3]
Genetic Regulation of this compound Biosynthesis
The expression of the OpS gene cluster is tightly regulated by a complex network of transcription factors that respond to both internal and external cues, such as pH and nutrient availability.
Key Regulatory Factors
-
OpS3: A Gal4-like Zn2Cys6 transcription factor located within the OpS gene cluster. OpS3 is a positive regulator, and its deletion abolishes this compound production.[1] Conversely, overexpression of OpS3 leads to a significant increase in this compound synthesis.[1]
-
BbSmr1: A C2H2-type zinc finger protein that acts as a negative regulator of this compound production.[6] Deletion of the Bbsmr1 gene results in the upregulation of the OpS gene cluster and constitutive this compound production.[6] BbSmr1 exerts its repressive effect by negatively regulating the expression of OpS3.[6]
-
BbPacC: A pH-responsive transcription factor that positively regulates this compound production under alkaline conditions.[7] Overexpression of BbPacC enhances this compound synthesis at neutral to alkaline pH, while its deletion prevents production.[7]
-
Bbmsn2: A stress-responsive transcription factor that acts as a negative regulator of this compound biosynthesis.[7]
References
- 1. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterologous Expression of Bovine Opsin in Pichia Pastoris | NIST [nist.gov]
- 4. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound – ScienceOpen [scienceopen.com]
- 5. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Agrobacterium tumefaciens-mediated genetic transformation of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Oosporein: A Fungal Metabolite with Diverse Ecological Roles - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oosporein, a red dibenzoquinone pigment, is a secondary metabolite produced by a variety of fungal species. Initially identified from Oospora colorans, it is now known to be synthesized by numerous entomopathogenic, endophytic, and soil-inhabiting fungi. This technical guide provides an in-depth overview of the natural sources of this compound and its significant and varied ecological roles. Quantitative data on its biological activities, including antimicrobial, insecticidal, cytotoxic, and phytotoxic effects, are summarized for comparative analysis. Detailed experimental protocols for the isolation, quantification, and bioactivity assessment of this compound are provided to facilitate further research. Furthermore, key biochemical and regulatory pathways are visualized using Graphviz to offer a clear understanding of the underlying molecular mechanisms. This guide is intended to be a comprehensive resource for researchers and professionals in mycology, natural product chemistry, and drug development.
Natural Sources of this compound
This compound is produced by a diverse range of fungi, highlighting its widespread distribution in various ecological niches. The primary producers are entomopathogenic fungi, but endophytic and soil fungi also contribute to its natural prevalence.
Table 1: Fungal Producers of this compound and Their Habitats
| Fungal Species | Type | Natural Habitat/Source | References |
| Beauveria bassiana | Entomopathogenic | Insects, Soil, Plant Endophyte | [1][2] |
| Beauveria brongniartii | Entomopathogenic | Insects, Soil | [1][3] |
| Beauveria caledonica | Entomopathogenic | Insects (e.g., Hylobius abietis) | [4] |
| Chaetomium cupreum | Endophytic | Roots of Miscanthus sinensis | [2][5] |
| Cochliobolus kusanoi | Endophytic | Plant tissues | [6] |
| Lecanicillium aphanocladii | Mycoparasitic | Other fungi, Insects | [2] |
| Oospora colorans | Soil Fungus | Soil | |
| Phlebia sp. | Basidiomycete | Wood-decaying | [1] |
| Blackwellomyces cardinalis | Entomopathogenic | Lepidopteran larvae | [7][8] |
Ecological Role of this compound
This compound plays a crucial role in the producing fungus's survival and interaction with its environment. Its biological activities are multifaceted, ranging from pathogenic and competitive to potentially symbiotic.
Insecticidal and Immunosuppressive Activity
This compound is a key virulence factor for many entomopathogenic fungi. While it exhibits some direct insecticidal activity, its primary role appears to be the suppression of the host's immune system, which facilitates fungal proliferation within the insect hemocoel.[1][9] this compound has been shown to inhibit prophenoloxidase (PPO) activity, a critical component of the insect immune response, and down-regulate the expression of antifungal peptides.[9] This immunosuppressive action allows the fungus to overcome host defenses and establish a successful infection.
Table 2: Insecticidal and Immunomodulatory Effects of this compound
| Target Insect | Assay Type | Observed Effect | Concentration/Dose | References |
| Galleria mellonella (Wax Moth) | Injection | Increased susceptibility to subsequent infection | 0.125 µ g/larva | [6] |
| Hylobius abietis (Pine Weevil) | Injection | Increased susceptibility to subsequent infection | 0.125 µ g/larva | [6] |
| Silverleaf Whitefly | Topical Application | ~20% mortality alone; >90% mortality with B. bassiana spores | Not specified | [3] |
Antimicrobial Activity
After the death of an insect host, the cadaver becomes a nutrient-rich resource susceptible to colonization by other microorganisms. This compound produced by fungi like Beauveria bassiana plays a critical role in outcompeting bacteria for these resources.[10] It exhibits significant antibacterial activity, particularly against Gram-positive bacteria, thereby ensuring the fungus can maximally utilize the host cadaver for growth and sporulation.[1]
Table 3: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Type | MIC (µg/mL) | References |
| Staphylococcus aureus | Gram-positive bacteria | 12.5 - 50 | [6] |
| Bacillus subtilis | Gram-positive bacteria | 12.5 - 50 | [6] |
| Micrococcus lysodeikticus | Gram-positive bacteria | 12.5 - 50 | [6] |
| Pantoea sp. | Gram-negative bacteria | MIC50: 3 | [3] |
| Staphylococcus sp. | Gram-positive bacteria | MIC50: 5 | [3] |
| Stenotrophomonas sp. | Gram-negative bacteria | MIC50: 10 | [3] |
| Acinetobacter sp. | Gram-negative bacteria | MIC50: 30 | [3] |
| Enterococcus sp. | Gram-positive bacteria | MIC50: 100 | [3] |
| Phytophthora infestans | Oomycete | Antifungal activity observed | Not specified |
Phytotoxicity
This compound can also exhibit phytotoxic effects, inhibiting plant growth.[6] This activity may play a role in the pathogenic interactions of some this compound-producing fungi with plants. However, in some endophytic relationships, the production of this compound at controlled concentrations may be tolerated by the host plant and even contribute to its defense against herbivores or pathogens.[5]
Table 4: Phytotoxicity of this compound
| Plant Species | Assay Type | Observed Effect | Concentration | References |
| Oats and Wheat coleoptiles | Growth Inhibition | Inhibition of growth | 10 µM - 10 mM | [6] |
| Lactuca sativa (Lettuce) | Seedling Growth | Reduced fresh weight of aboveground parts and roots | 250 ppm | |
| Miscanthus sinensis | Seedling Growth | Reduced fresh weight of aboveground parts at high concentration | 125 ppm | |
| Miscanthus sinensis | Seedling Growth | Promoted plant growth under Aluminum stress | 10 ppm |
Cytotoxicity
This compound has demonstrated cytotoxic effects against various mammalian cell lines, suggesting potential for further investigation in drug development, particularly in oncology.[6]
Table 5: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 | References |
| HL-60 | Human promyelocytic leukemia | 28.66 µM | [6] |
| A549 | Human lung carcinoma | 28.66 µM | [6] |
| MDCK | Madin-Darby canine kidney | 86 µM (24h) | [2] |
| RAW 264.7 | Mouse macrophage | 78 µM (24h) | [2] |
Quantitative Data on this compound Production
The yield of this compound can vary significantly depending on the fungal strain and culture conditions.
Table 6: this compound Production Yields
| Fungal Strain | Culture Condition | Yield | References |
| Beauveria bassiana PQ2 | Biofilm Bioreactor | 183 mg/L | [11] |
| Beauveria brongniartii | Submerged Culture | 270 mg/L | [11] |
| Beauveria bassiana | Submerged Fermentation | Up to 480 mg/L | [11] |
| Beauveria bassiana WT | Culture Supernatant | <0.01 mg/mL | [3] |
| Beauveria bassiana OpS3 overexpression | Culture Supernatant | 0.05 - 0.2 mg/mL | [3] |
| Beauveria bassiana WT | Fungus-killed G. mellonella cadaver | ~0.02 mg/cadaver (48 h post-death) | [3] |
Experimental Protocols
Isolation and Purification of this compound from Fungal Culture
This protocol describes the extraction and purification of this compound from a liquid culture of a producing fungus.
-
Fungal Cultivation: Inoculate the this compound-producing fungus into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate under optimal conditions for this compound production (typically 7-14 days with shaking).
-
Mycelial Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Crystallization: Dissolve the crude extract in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization of this compound.
-
Purification: Collect the this compound crystals by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.
Quantification of this compound using HPLC-DAD
This method allows for the sensitive detection and quantification of this compound.
-
Sample Preparation: Dissolve a known amount of the purified this compound or crude extract in a suitable solvent (e.g., methanol).
-
HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) and acetonitrile.
-
Detection Wavelength: 287 nm.
-
-
Quantification: Create a standard curve using known concentrations of purified this compound. Quantify the this compound in the samples by comparing their peak areas to the standard curve.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed the target cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Insect Bioassay (Injection Method)
This protocol assesses the in vivo effect of this compound on insects.
-
Insect Rearing: Use healthy, last-instar larvae of a model insect such as Galleria mellonella.
-
Sample Preparation: Dissolve purified this compound in a suitable solvent (e.g., 5% DMSO in insect saline) to the desired concentration.
-
Injection: Inject a small, defined volume (e.g., 10 µL) of the this compound solution into the hemocoel of each larva using a micro-syringe. A control group should be injected with the solvent alone.
-
Incubation: Maintain the larvae under controlled conditions (temperature and humidity) and monitor for mortality and other symptoms daily.
-
Data Analysis: Record the mortality rates over time and calculate parameters such as LT50 (median lethal time).
Phytotoxicity Assay (Seed Germination and Root Elongation)
This assay evaluates the effect of this compound on plant development.
-
Test Species: Select seeds of sensitive plant species such as lettuce (Lactuca sativa) or cress (Lepidium sativum).
-
Sample Preparation: Prepare a series of dilutions of this compound in distilled water or a suitable buffer.
-
Assay Setup: Place a filter paper in a petri dish and moisten it with a specific volume of the this compound solution or a control solution.
-
Seed Plating: Place a known number of seeds on the filter paper in each petri dish.
-
Incubation: Incubate the petri dishes in the dark or under a light/dark cycle at a constant temperature for a defined period (e.g., 3-5 days).
-
Measurement: After the incubation period, measure the germination percentage and the length of the roots and shoots.
-
Data Analysis: Compare the germination and growth of the this compound-treated seeds to the control to determine the phytotoxic effect.
Visualizations of Key Pathways and Workflows
This compound Biosynthesis Pathway in Beauveria bassiana
The biosynthesis of this compound in Beauveria bassiana starts from orsellinic acid and involves a series of enzymatic reactions encoded by the OpS gene cluster.
Caption: Biosynthetic pathway of this compound in Beauveria bassiana.
Regulatory Cascade of this compound Production
The production of this compound is tightly regulated by a network of transcription factors that respond to environmental cues such as pH.
References
- 1. protocols.io [protocols.io]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of Phytotoxic Potential of Two Aspergillus Isolates by Germination Test [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. m.elewa.org [m.elewa.org]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. graphviz.org [graphviz.org]
- 11. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to the Mechanism of Action of Oosporein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oosporein, a dibenzoquinone secondary metabolite, is produced by a variety of fungal species, including those from the genera Beauveria, Chaetomium, and Cochliobolus. Initially identified over seven decades ago, this compound has garnered significant interest within the scientific community due to its diverse range of biological activities. These activities include potent antimicrobial, cytotoxic, and immunomodulatory effects, highlighting its potential as a lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its cytotoxic and immunomodulatory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily involving the induction of oxidative stress, modulation of key signaling pathways, and interference with host immune responses.
Cytotoxic and Pro-Apoptotic Effects in Mammalian Cells
This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The primary mechanism underlying this cytotoxicity is the induction of apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS).
Induction of Oxidative Stress: this compound treatment leads to a dose-dependent increase in intracellular ROS levels. This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to vital cellular components, including lipids, proteins, and DNA. A key indicator of this oxidative damage is the increase in malondialdehyde (MDA), a product of lipid peroxidation.
Mitochondrial Dysfunction: The excessive production of ROS triggers the loss of mitochondrial membrane potential (MMP), a critical event in the intrinsic apoptotic pathway. This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm.
Activation of Caspase Cascade: The release of mitochondrial pro-apoptotic factors initiates a cascade of caspase activation. This compound treatment has been shown to upregulate the gene expression and activity of key executioner caspases, including caspase-3, caspase-6, and caspase-9. Activated caspase-3, in particular, is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.
Immunomodulatory Effects in Insects
In the context of entomopathogenic fungi, this compound plays a crucial role in evading the host's immune system, thereby facilitating fungal infection. This immunosuppressive activity is primarily achieved through the inhibition of the prophenoloxidase (PPO) activating cascade, a key component of the insect humoral immune system.
Inhibition of Prophenoloxidase (PPO) Activation: The PPO cascade is responsible for melanin synthesis, which is essential for wound healing and the encapsulation of foreign invaders. This compound has been shown to inhibit the activity of PPO, thereby preventing melanization and allowing the fungus to proliferate within the insect host.
Downregulation of Antimicrobial Peptide Expression: In addition to inhibiting the PPO system, this compound can also downregulate the expression of antifungal genes in insects, further compromising their ability to mount an effective immune response against the fungal pathogen.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria. Its primary biological function in fungi like Beauveria bassiana is thought to be the suppression of competing bacteria on insect cadavers, ensuring the fungus can effectively utilize the host nutrients for its own growth and sporulation.
Quantitative Data Summary
The following tables summarize the reported cytotoxic and antimicrobial activities of this compound.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDCK | Madin-Darby Canine Kidney | 86 | 24 | |
| RAW 264.7 | Murine Macrophage | 78 | 24 | |
| HL-60 | Human Promyelocytic Leukemia | ~28 | Not Specified | |
| A549 | Human Lung Carcinoma | ~28 | Not Specified |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | Gram Stain | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Pantoea sp. | Negative | 3 | ~100 | |
| Staphylococcus sp. | Positive | 5 | ~100 | |
| Stenotrophomonas sp. | Negative | 10 | ~100 | |
| Acinetobacter sp. | Negative | 30 | ~100 | |
| Enterococcus faecalis | Positive | 100 | >200 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Intracellular ROS Detection using DCFH-DA
This protocol measures the level of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
24-well plates
-
Cell culture medium
-
This compound stock solution
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
Fluorometer or flow cytometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Treat the cells with this compound for the desired time period.
-
Wash the cells once with serum-free medium.
-
Prepare a 20 µM working solution of DCFH-DA in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorometer or flow cytometer with excitation at approximately 488 nm and emission at approximately 525 nm.
-
ROS levels are expressed as the fold change in fluorescence intensity compared to the untreated control.
Caspase-3/7 Activity Assay
This protocol quantifies the activity of executioner caspases-3 and -7, key markers of apoptosis.
Materials:
-
96-well white-walled plates
-
Cell culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate at the desired density.
-
Treat cells with this compound to induce apoptosis. Include untreated and positive controls.
-
After the treatment period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Caspase activity is expressed as the fold change in luminescence compared to the untreated control.
Insect Hemolymph Prophenoloxidase (PPO) Activity Assay
This protocol measures the activity of PPO in insect hemolymph.
Materials:
-
Insect larvae (e.g., Galleria mellonella)
-
Ice-cold anticoagulant buffer
-
This compound solution
-
L-DOPA solution (e.g., 2 mg/mL)
-
Microplate reader
Procedure:
-
Collect hemolymph from chilled insect larvae into an ice-cold anticoagulant buffer.
-
Optionally, centrifuge the hemolymph at a low speed to pellet the hemocytes and use the plasma for the assay.
-
In a 96-well plate, mix a small volume of hemolymph (or plasma) with the this compound solution or a control buffer.
-
Initiate the reaction by adding the L-DOPA substrate solution.
-
Immediately measure the change in absorbance at 490 nm over a set period using a microplate reader in kinetic mode.
-
PPO activity is calculated from the rate of increase in absorbance.
Conclusion and Future Directions
This compound is a multifaceted secondary metabolite with significant potential in both medicine and agriculture. Its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and subsequent activation of the caspase cascade makes it a promising candidate for further investigation as an anticancer agent. Furthermore, its immunomodulatory effects on insects, particularly the inhibition of the prophenoloxidase system, provide valuable insights into fungal pathogenesis and may lead to the development of novel pest control strategies.
Future research should focus on several key areas. The precise molecular targets of this compound in both mammalian and insect cells remain to be fully elucidated. Identifying these targets will be crucial for a complete understanding of its mechanism of action and for the rational design of more potent and selective derivatives. Additionally, comprehensive in vivo studies are necessary to evaluate the therapeutic efficacy and safety profile of this compound in preclinical models of cancer and infectious diseases. The biosynthetic pathway of this compound has been characterized, opening up possibilities for metabolic engineering to enhance its production or to generate novel analogs with improved pharmacological properties. Continued exploration of this intriguing fungal metabolite holds great promise for the discovery of new therapeutic leads and a deeper understanding of fungal biology.
Oosporein: A Bibenzoquinone with Potent Biological Activity and Immunomodulatory Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oosporein, a symmetrical 1,4-bibenzoquinone, is a secondary metabolite produced by a variety of fungal species, most notably the entomopathogenic fungus Beauveria bassiana. First identified in the 1960s, this red pigment has since garnered significant attention for its diverse and potent biological activities.[1] These activities, which include antibacterial, antifungal, antiviral, and cytotoxic effects, position this compound as a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical nature, biosynthetic pathway, and multifaceted biological significance. Particular emphasis is placed on its role in microbial competition and its intricate interactions with the insect immune system, a key factor in the virulence of this compound-producing entomopathogenic fungi. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, immunology, and drug discovery by consolidating quantitative data, detailing experimental methodologies, and visualizing key molecular pathways.
This compound: A Bibenzoquinone Derivative
This compound (C₁₄H₁₀O₈) is a dibenzoquinone characterized by its symmetrical structure. It is derived from the dimerization of two 2,3,5,6-tetrahydroxy-p-toluquinone units. Its distinctive red color is a notable feature, often imparting a reddish hue to the fungal cultures or infected hosts.[2][3]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a polyketide synthase (PKS) gene cluster, which has been well-characterized in Beauveria bassiana.[1][2] The pathway commences with the production of orsellinic acid by the PKS OpS1. This precursor then undergoes a series of enzymatic modifications, including hydroxylation and oxidation, catalyzed by enzymes encoded within the gene cluster, such as OpS4 and OpS7. The final step involves the dimerization of the resulting benzenetetrol intermediate, a reaction catalyzed by the catalase OpS5, to yield this compound.[2] The entire process is regulated by the transcription factor OpS3, also encoded within the cluster.[2][3]
Biological Significance and Quantitative Data
This compound exhibits a broad spectrum of biological activities, which are summarized in the table below. Its primary ecological role for the producing fungus appears to be in outcompeting other microorganisms and modulating the host immune response to facilitate infection.
Quantitative Data Summary
| Biological Activity | Target Organism/Cell Line | Assay | Endpoint | Value | Reference(s) |
| Antibacterial | Pantoea sp. | Broth microdilution | MIC₅₀ | 3 µg/mL | [3] |
| Staphylococcus sp. | Broth microdilution | MIC₅₀ | 5 µg/mL | [3] | |
| Stenotrophomonas sp. | Broth microdilution | MIC₅₀ | 10 µg/mL | [3] | |
| Acinetobacter sp. | Broth microdilution | MIC₅₀ | 30 µg/mL | [3] | |
| Enterococcus sp. | Broth microdilution | MIC₅₀ | 100 µg/mL | [3] | |
| Antifungal | Phytophthora infestans | Radial growth inhibition | MIC | 16 µM | [4][5] |
| Antiviral | Influenza A virus | Cap-snatching assay | IC₅₀ | 20.0 µg/mL | [6] |
| Cytotoxicity | Madin-Darby Canine Kidney (MDCK) cells | MTT assay | IC₅₀ (24h) | 86 µM | |
| Murine Macrophage (RAW264.7) cells | MTT assay | IC₅₀ (24h) | 78 µM |
Mechanism of Action in Insect Immunity
A crucial aspect of this compound's biological significance is its role in suppressing the insect immune system, thereby promoting fungal pathogenesis. This compound has been shown to interfere with key components of the insect's innate immunity.[1][2][7]
Inhibition of the Prophenoloxidase (PPO) Cascade
The prophenoloxidase (PPO) activating system is a critical component of the insect humoral immune response, leading to melanization and encapsulation of foreign invaders. This compound has been demonstrated to inhibit the activity of PPO.[7] This inhibition is thought to be a key mechanism by which entomopathogenic fungi evade the host's immune defenses.
Downregulation of Antimicrobial Peptides
In addition to its effects on the PPO system, this compound has been shown to down-regulate the expression of antifungal peptides, such as gallerimycin, in insects.[7] This further weakens the host's ability to combat the fungal infection. While this compound's direct impact on the Toll and Imd signaling pathways, which are central to the regulation of antimicrobial peptide production, is still under investigation, its ability to modulate the expression of their downstream effectors is evident.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Antibacterial
This protocol is adapted from the broth microdilution method used to determine the MIC₅₀ of this compound against various bacteria.[3]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial isolates (Pantoea sp., Staphylococcus sp., Stenotrophomonas sp., Acinetobacter sp., Enterococcus sp.)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of 1 x 10⁶ CFU/mL.
-
Add 50 µL of the bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Include positive control wells (bacterial inoculum in MHB without this compound) and negative control wells (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the optical density (OD) at 600 nm using a microplate reader.
-
The MIC₅₀ is defined as the lowest concentration of this compound that inhibits 50% of the bacterial growth compared to the positive control.
Antiviral Cap-Snatching Assay - Influenza A Virus
This protocol is based on the method used to determine the IC₅₀ of this compound against the cap-snatching activity of influenza A virus.[6]
Materials:
-
This compound stock solution
-
Influenza A virus virions
-
[³²P]Cap 1-labeled RNA substrate with a biotin tag (e.g., [³²P]Cap 1-GACU₃₂-biot)
-
Streptavidin-coated magnetic beads
-
Reaction buffer
-
Scintillation counter
Procedure:
-
In a reaction tube, incubate the [³²P]Cap 1-GACU₃₂-biot substrate with influenza A virions in the presence of varying concentrations of this compound.
-
Include a positive control (no this compound) and a negative control (no virus).
-
Incubate the reaction mixture to allow for the cap-snatching reaction to occur, where the viral endonuclease cleaves the capped RNA.
-
Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotin-labeled, uncleaved RNA.
-
Separate the beads (containing uncleaved RNA) from the supernatant (containing the cleaved, non-biotinylated cap structure).
-
Measure the radioactivity in both the bead-bound fraction and the supernatant using a scintillation counter.
-
Calculate the percentage of cleaved RNA for each this compound concentration.
-
The IC₅₀ value is the concentration of this compound that inhibits 50% of the cap-snatching activity compared to the positive control.
Cytotoxicity Assay - MTT Method
This protocol describes the MTT assay used to determine the cytotoxic effects of this compound on MDCK and RAW264.7 cell lines.
Materials:
-
This compound stock solution
-
MDCK or RAW264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24 hours).
-
Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
The IC₅₀ value is the concentration of this compound that reduces cell viability by 50%.
Conclusion and Future Directions
This compound stands out as a bibenzoquinone with a remarkable range of biological activities. Its well-defined biosynthetic pathway and its significant role in fungal-host and fungal-microbe interactions make it a compelling subject for further investigation. The quantitative data presented in this guide highlight its potential as a lead compound for the development of new antibacterial, antifungal, and antiviral agents. Furthermore, its ability to modulate the insect immune system opens up avenues for the development of novel pest control strategies.
Future research should focus on elucidating the precise molecular targets of this compound in its various biological activities. A deeper understanding of its mechanism of action will be crucial for any potential therapeutic or agricultural applications. Additionally, exploring the synergistic effects of this compound with existing antimicrobial agents could lead to the development of more effective combination therapies. The information compiled in this technical guide provides a solid foundation for these future endeavors, empowering researchers to unlock the full potential of this fascinating natural product.
References
- 1. Detection of Enzyme Distribution, Expression, Activation, and Activity of Insect Prophenoloxidase | Springer Nature Experiments [experiments.springernature.com]
- 2. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Pro-phenol oxidase activating proteinase from an insect, Manduca sexta: A bacteria-inducible protein similar to Drosophila easter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to Oosporein Extraction from Fungal Cultures
Introduction
Oosporein is a red-pigmented dibenzoquinone secondary metabolite produced by various fungal species, including the entomopathogenic genera Beauveria and Chaetomium, as well as some plant endophytic and soil fungi[1][2]. First identified in Oospora colorans, this compound exhibits a wide range of biological activities, including insecticidal, antimicrobial, antiviral, and phytotoxic effects[1][3]. Its potential applications in agriculture as a biocontrol agent and in medicine have made the development of efficient and reliable extraction protocols a priority for researchers. This document provides detailed methodologies for the cultivation of this compound-producing fungi and the subsequent extraction and purification of the compound.
Experimental Protocols
Protocol 1: Fungal Culture for this compound Production
This protocol details the steps for cultivating this compound-producing fungi, primarily focusing on Beauveria bassiana, a well-documented producer.
1.1. Materials and Reagents:
-
Fungal Strain: Beauveria bassiana (e.g., strain Bb0062 or ARSEF 2860)[4][5]
-
Culture Media:
-
For pH-controlled culture (optional but recommended):
-
Sterile baffled Erlenmeyer flasks
-
Incubator shaker
-
Sterile distilled water with 0.05% Tween 80
-
Hemacytometer or spectrophotometer for spore counting
1.2. Procedure:
-
Inoculum Preparation:
-
Grow the fungal strain on PDA plates for approximately 1-2 weeks at 25-26°C until conidia are fully formed[5].
-
Harvest conidia by flooding the plate with a sterile 0.05% Tween 80 solution and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile miracloth or glass wool to remove mycelial debris.
-
Adjust the conidial suspension concentration to 1 x 10⁷ conidia/mL using a hemacytometer[5].
-
-
Liquid Fermentation:
-
Inoculate 100 mL of liquid medium (e.g., SDB) in a 250 mL baffled Erlenmeyer flask with the prepared conidial suspension to a final concentration of 1 x 10⁵ conidia/mL.
-
For enhanced production, use a buffered medium. Studies have shown that alkaline conditions (pH 8.0) significantly promote this compound production in wild-type strains[5].
-
Incubate the flasks at 25-26°C on a rotary shaker at 140-150 rpm for 3 to 7 days[4][5][6]. The appearance of a deep red pigmentation in the culture broth is indicative of this compound production[2].
-
Protocol 2: Solvent Extraction of this compound
This protocol describes the extraction of this compound from the liquid culture filtrate using an organic solvent.
2.1. Materials and Reagents:
-
Culture broth from Protocol 1
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Methanol or DMSO for reconstitution[6]
-
Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)
2.2. Procedure:
-
Mycelia Separation:
-
After the incubation period, harvest the culture by filtering it through a Buchner funnel or by centrifugation to separate the fungal mycelia from the culture filtrate[6]. The filtrate contains the secreted this compound.
-
-
Acidification:
-
Liquid-Liquid Extraction:
-
Pour the acidified filtrate into a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure[2][6]. This compound will partition into the ethyl acetate layer, which will turn red.
-
Allow the layers to separate completely. Drain and collect the lower aqueous layer. Collect the upper, red-colored ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with a fresh volume of ethyl acetate two more times to maximize yield.
-
Pool all the ethyl acetate extracts.
-
-
Drying and Concentration:
-
Dry the pooled organic extract by adding a sufficient amount of anhydrous Na₂SO₄ and swirling until the solvent is clear.
-
Decant or filter the dried extract to remove the Na₂SO₄.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C. The resulting product is a crude, red-colored solid[6].
-
-
Reconstitution and Storage:
Data Presentation
Table 1: Reported this compound Yields from Various Fungal Strains and Culture Conditions
| Fungal Strain | Culture Condition | This compound Yield | Reference |
| Beauveria bassiana (Wild-Type) | Liquid Culture | 31.34 ± 4.41 µg/mL | [3] |
| Beauveria bassiana (ΔOpS2 Mutant) | Liquid Culture | 48.71 ± 8.16 µg/mL | [3] |
| Beauveria bassiana (OpS3 Overexpression) | Culture Supernatant | 0.05 - 0.2 mg/mL (50 - 200 µg/mL) | [1] |
| Beauveria bassiana | Basal Medium, 7 days | 150 - 200 mg/L (150 - 200 µg/mL) | [2] |
| Beauveria bassiana PQ2 | Biofilm Bioreactor, 168 h | 183 mg/L (183 µg/mL) | [8] |
| Beauveria bassiana | Submerged Fermentation | Up to 480 mg/L (480 µg/mL) | [8] |
| Beauveria brongniartii | Submerged Culture | 270 mg/L (270 µg/mL) | [8] |
| Beauveria brongniartii | Culture Broth | 524.9 µg/mL | [9][10] |
| Beauveria bassiana (Wild-Type) | 0.5x SDB, pH 8.0, 3 days | 0.039 - 0.166 mg/mL (39 - 166 µg/mL) | [5] |
Visualizations: Workflows and Pathways
References
- 1. pnas.org [pnas.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of a Biofilm Bioreactor Designed for the Single-Step Production of Aerial Conidia and this compound by Beauveria bassiana PQ2 [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accurate determination of this compound in fungal culture broth by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC-Based Quantification of Oosporein
This document provides detailed application notes and experimental protocols for the quantification of oosporein, a toxic secondary metabolite produced by various fungi, using High-Performance Liquid Chromatography (HPLC). These methods are suitable for researchers, scientists, and professionals involved in natural product analysis, mycotoxin research, and drug development.
Application Note 1: Quantification of this compound in Fungal Culture and Biocontrol Formulations
This application note describes a sensitive HPLC-Diode Array Detection (DAD) method adapted from the work of Seger et al. (2005) for the quantification of this compound in complex matrices such as fungal culture broth and bio-control formulations.[1][2]
Principle:
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample extract. A binary solvent gradient is employed for efficient elution. Detection and quantification are achieved using a Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound, which is 287 nm.[1][3]
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
This compound analytical standard (>95% purity).
-
HPLC grade methanol, acetonitrile, and water.
-
Formic acid or Trifluoroacetic acid (TFA).
-
Britton-Robinson buffer components (boric acid, phosphoric acid, acetic acid, sodium hydroxide).
-
Syringe filters (0.45 µm).
Experimental Protocol 1
1. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or DMSO.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for creating a calibration curve (e.g., 0.1 to 100 µg/mL).
2. Sample Preparation:
-
Fungal Culture Broth:
-
Centrifuge the culture broth to separate the mycelia from the supernatant.
-
Dilute the supernatant with a Britton-Robinson buffer (pH 5.5) and methanol mixture (3:7, v/v).[1]
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Biocontrol Formulations (Solid):
-
Homogenize a known weight of the formulation.
-
Extract the homogenized sample with the Britton-Robinson buffer (pH 5.5) and methanol mixture (3:7, v/v).[1]
-
Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the extract to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
-
3. HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 100% B over 9 minutes, hold at 100% B for 3 minutes, then re-equilibrate at 5% B for 3 minutes.[3] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 287 nm[1][3] |
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on the retention time of the standard. The retention time for this compound is approximately 7 minutes under these conditions.[3]
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Application Note 2: Rapid HPLC Method for this compound Analysis in Fungal Extracts
This application note details a rapid HPLC method suitable for the analysis of this compound in fungal extracts, particularly for screening purposes such as verifying gene cluster deletions.[3]
Principle:
This method employs a fast gradient on a C18 reversed-phase column to achieve a short analysis time. This compound is detected by UV absorbance at 287 nm.[3] This protocol is optimized for high-throughput analysis where rapid confirmation of the presence or absence of this compound is required.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or DAD detector.
-
Symphonia C18 column (150 mm × 4.6 mm i.d., 5 µm) or equivalent.[3]
-
This compound analytical standard.
-
HPLC grade acetonitrile and water.
-
Trifluoroacetic acid (TFA).
-
Solvents for extraction (e.g., ethyl acetate).
-
Syringe filters (0.45 µm).
Experimental Protocol 2
1. Standard Preparation:
-
Prepare stock and working standards of this compound as described in Experimental Protocol 1.
2. Sample Preparation (Fungal Mycelia/Culture):
-
Harvest fungal mycelia from liquid or solid culture.
-
Lyophilize and grind the mycelia to a fine powder.
-
Extract a known amount of the powdered mycelia with a suitable organic solvent such as ethyl acetate.
-
Evaporate the solvent to dryness under reduced pressure or nitrogen stream.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 95:5 water/acetonitrile with 0.1% TFA).
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.
3. HPLC Conditions:
| Parameter | Value |
| Column | Symphonia C18 (150 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from 5% to 100% Acetonitrile over 9 minutes.[3] |
| Isocratic Hold | 100% Acetonitrile for 3 minutes.[3] |
| Equilibration | Re-equilibration at 5% Acetonitrile for 3-5 minutes before the next injection.[3] |
| Flow Rate | 1.0 mL/min (Assumed typical flow rate) |
| Injection Volume | 10 µL (Assumed typical injection volume) |
| Detection Wavelength | 287 nm[3] |
4. Data Analysis:
-
Confirm the presence or absence of the this compound peak at the expected retention time (approximately 7 minutes) by comparing the sample chromatogram with that of the this compound standard.[3]
-
For quantitative analysis, follow the data analysis steps outlined in Experimental Protocol 1.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the described HPLC methods.
| Parameter | Method 1 (Seger et al., 2005) | Method 2 (Rapid Screening) |
| Detection Wavelength | 287 nm[1] | 287 nm[3] |
| Retention Time | Not specified, method dependent | ~7 minutes[3] |
| Linearity | Over 3 orders of magnitude[1] | To be determined |
| Limit of Detection (LOD) | 6.0 ± 2.3 µg/L[1] | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: HPLC gradient elution profile for this compound analysis.
References
- 1. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methods for Secondary Metabolite Detection | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of the this compound biosynthesis gene cluster in an entomopathogenic fungus Blackwellomyces cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
Assaying the Antimicrobial and Antifungal Activity of Oosporein: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oosporein, a red dibenzoquinone secondary metabolite produced by various fungi, including species of Beauveria, Chaetomium, and Verticillium, has garnered significant interest for its diverse biological activities.[1][2][3] This symmetrically structured molecule has demonstrated notable antimicrobial and antifungal properties, positioning it as a compound of interest for the development of new therapeutic agents.[4][5] This document provides detailed application notes on the known antimicrobial and antifungal activities of this compound, comprehensive protocols for its assessment, and visual representations of its proposed mechanisms of action.
This compound's bioactivity is multifaceted. In the context of its producing organism, the entomopathogenic fungus Beauveria bassiana, this compound plays a crucial role in outcompeting bacterial growth on insect cadavers, thereby ensuring the fungus can effectively utilize the host's nutrients for sporulation.[2][4] Its mechanism of action is not fully elucidated but is known to involve the evasion of the host insect's immune system, in part by inhibiting the prophenoloxidase (PPO) system.[5] Furthermore, studies suggest that this compound can induce oxidative stress in target cells, leading to cellular damage.[6][7]
These application notes are designed to provide researchers with the necessary information to effectively study and utilize this compound in a laboratory setting.
Data Presentation: Antimicrobial and Antifungal Activity of this compound
The antimicrobial and antifungal efficacy of this compound has been quantified against various microorganisms. The following tables summarize the available minimum inhibitory concentration (MIC) data.
Table 1: Antibacterial Activity of this compound [4]
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Pantoea sp. | 3 | ~100 |
| Staphylococcus sp. | 5 | ~100 |
| Stenotrophomonas sp. | 10 | ~100 |
| Acinetobacter sp. | 30 | ~100 |
| Enterococcus sp. | 100 | >200 |
Table 2: Antifungal Activity of this compound [5]
| Fungal Species | MIC (µM) | MIC (µg/mL) |
| Phytophthora infestans | 16 | ~4.9 |
| Alternaria solani | Insensitive | Insensitive |
| Fusarium oxysporum | Insensitive | Insensitive |
Experimental Protocols
Detailed methodologies for key experiments to assess the antimicrobial and antifungal activity of this compound are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against bacteria and yeasts.[3][8]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in growth medium)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial two-fold dilutions of the this compound stock solution in the appropriate sterile broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be chosen based on expected activity.
-
Inoculum Preparation: a. From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). c. Dilute the adjusted inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast in the final assay volume.
-
Inoculation and Incubation: a. Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (inoculum without this compound) and a negative control (broth medium only). c. Seal the plate and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. b. Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that shows a significant reduction in OD compared to the positive control.
Protocol 2: Agar Disk Diffusion Assay (Kirby-Bauer Method)
This protocol is a qualitative method to assess the susceptibility of microorganisms to this compound.[2][9]
Materials:
-
This compound solution of a known concentration
-
Sterile 6 mm filter paper disks
-
Sterile Mueller-Hinton agar (MHA) plates (or other appropriate agar for fungi)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Sterile forceps
-
Incubator
Procedure:
-
Preparation of this compound Disks: a. Aseptically apply a known volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks. b. Allow the disks to dry completely in a sterile environment.
-
Inoculum Preparation and Plating: a. Prepare the microbial inoculum as described in the broth microdilution protocol (Protocol 1, Step 2). b. Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess liquid by pressing it against the inside of the tube. c. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. d. Allow the plate to dry for 3-5 minutes.
-
Application of Disks and Incubation: a. Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate. b. Gently press each disk to ensure complete contact with the agar. c. Place no more than 12 disks on a 150 mm plate or 5 disks on a 100 mm plate to avoid overlapping zones of inhibition. d. Include a control disk impregnated with the solvent used to dissolve this compound. e. Invert the plates and incubate under the appropriate conditions for the test organism.
-
Measurement and Interpretation: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm). b. The size of the zone of inhibition is proportional to the susceptibility of the microorganism to this compound.
Visualizations
This compound Biosynthesis and Proposed Mechanism of Action
The following diagrams illustrate the biosynthetic pathway of this compound and its proposed mechanisms of antimicrobial and immunomodulatory action.
This compound Biosynthesis Pathway.
Proposed Mechanisms of Action for this compound.
Experimental Workflows for Antimicrobial Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 8. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. znaturforsch.com [znaturforsch.com]
Oosporein: A Promising Biocontrol Agent for Sustainable Agriculture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oosporein, a red 1,4-bibenzoquinone mycotoxin, is a secondary metabolite produced by various fungi, including entomopathogenic species like Beauveria bassiana and endophytic fungi such as Chaetomium cupreum.[1][2] This molecule has garnered significant attention in the agricultural sector for its diverse biological activities, which include antifungal, insecticidal, and antibacterial properties.[1][2][3] These characteristics position this compound as a compelling candidate for the development of novel biocontrol agents, offering a potential alternative to conventional chemical pesticides. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to guide researchers in the evaluation and potential application of this compound in agriculture.
Biological Activities and Mechanism of Action
This compound exhibits a broad spectrum of activity against various agricultural pests and pathogens. Its primary modes of action include:
-
Antifungal Activity: this compound has demonstrated significant inhibitory effects against plant pathogenic oomycetes and fungi.[1][4] For instance, it has been shown to inhibit the growth of Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes.[2][4]
-
Insecticidal Activity: While this compound alone may not be a potent direct insecticide, it plays a crucial role in fungal pathogenesis against insects.[3][5][6] It acts as an immunomodulator, suppressing the host's immune response, thereby facilitating fungal infection and proliferation.[1][5][7] Studies have shown that this compound can reduce the number of insect hemocytes and interfere with the prophenoloxidase (PPO) pathway, a key component of the insect immune system.[1][7]
-
Antibacterial Activity: this compound displays inhibitory activity against various bacteria, particularly Gram-positive bacteria.[1][8] This antimicrobial property is particularly relevant in the context of insect pathogenesis, where the fungus must compete with bacteria on the host cadaver.[8][9] this compound helps to limit bacterial growth, allowing the fungus to effectively utilize the host's nutrients for its own growth and sporulation.[8]
-
Phytotoxicity and Plant Growth Promotion: The effect of this compound on plants appears to be concentration-dependent. At high concentrations (e.g., 125 ppm), it can exhibit phytotoxicity.[5][10] However, at lower concentrations (e.g., 10 ppm), it has been observed to promote plant growth, particularly under stress conditions like aluminum toxicity.[2][10] This is attributed to its function as a siderophore, chelating harmful metals.[2][10]
Quantitative Data Summary
The following tables summarize key quantitative data on the efficacy and properties of this compound based on available literature.
Table 1: Antifungal and Antibacterial Activity of this compound
| Target Organism | Assay Type | Effective Concentration | Observed Effect | Reference |
| Phytophthora infestans | Growth Inhibition Assay | Not specified | Significant growth inhibition | [4] |
| Pantoea sp. | Minimum Inhibitory Concentration (MIC) | MIC₅₀: 3-30 µg/mL | Growth inhibition | [9] |
| Staphylococcus sp. | Minimum Inhibitory Concentration (MIC) | MIC₅₀: 3-30 µg/mL | Growth inhibition | [9] |
| Stenotrophomonas sp. | Minimum Inhibitory Concentration (MIC) | MIC₅₀: 3-30 µg/mL | Growth inhibition | [9] |
| Acinetobacter sp. | Minimum Inhibitory Concentration (MIC) | MIC₅₀: 3-30 µg/mL | Growth inhibition | [9] |
| Enterococcus sp. | Minimum Inhibitory Concentration (MIC) | MIC₅₀: 100 µg/mL | Growth inhibition | [9] |
Table 2: Insecticidal and Immunomodulatory Effects of this compound
| Target Insect | Bioassay | This compound Concentration | Observed Effect | Reference |
| Whitefly | Topical Application (with B. bassiana spores) | Not specified | Increased insect mortality from ~60% (spores alone) to 92% | [3] |
| Galleria mellonella | Injection | 0.125 µg per larva | Reduction in hemocyte density | [7] |
| Hylobius abietis | Injection | 0.125 µg per larva | Reduction in hemocyte density and increased susceptibility to subsequent infection | [6][7] |
Table 3: Phytotoxicity and Plant Growth Promotion of this compound
| Plant Species | This compound Concentration | Observed Effect | Reference |
| Miscanthus sinensis | 10 ppm (under Al stress) | Promoted plant growth | [10] |
| Lactuca sativa | 125 ppm | 40% reduction in root length | [10] |
| Lactuca sativa | 250 ppm | 50% reduction in root length; 20% reduction in aboveground fresh weight; 35% reduction in root fresh weight | [10] |
| Oryza sativa | 125 ppm and 250 ppm | Browning of roots | [10] |
| Miscanthus sinensis | 125 ppm | 25% reduction in aboveground fresh weight | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments related to the evaluation of this compound.
Protocol 1: Production and Quantification of this compound
Objective: To produce and quantify this compound from a fungal culture.
Materials:
-
Fungal strain capable of producing this compound (e.g., Beauveria bassiana)
-
Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB)
-
Shaking incubator
-
Centrifuge
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
This compound standard (purity > 95%)
Procedure:
-
Inoculate 100 mL of sterile PDB or SDB with a fresh culture of the this compound-producing fungus.
-
Incubate the culture in a shaking incubator at 25-28°C and 150-200 rpm for 7-14 days. The culture medium will typically turn a characteristic red color as this compound is produced.
-
After incubation, centrifuge the culture at 5,000 x g for 15 minutes to pellet the fungal biomass.
-
Collect the supernatant, which contains the secreted this compound.
-
To quantify this compound, prepare a standard curve using a known concentration of this compound standard dissolved in DMSO.
-
Measure the absorbance of the culture supernatant and the standards at 430 nm using a spectrophotometer.[11]
-
Calculate the concentration of this compound in the supernatant based on the standard curve. The relationship can be described by the equation: y = 0.0003x + 0.0022, where y is the absorbance and x is the this compound concentration in ppm (mg/L).[11]
Protocol 2: In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)
Objective: To assess the antifungal activity of this compound against a target plant pathogen.
Materials:
-
Purified this compound
-
Target phytopathogenic fungus (e.g., Phytophthora infestans)
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer or pipette tip
-
Solvent for this compound (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a lawn culture of the target fungus by spreading a mycelial suspension or placing a mycelial plug in the center of a PDA plate.
-
Incubate the plate until the fungal mycelium covers a significant portion of the agar surface.
-
Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.
-
Prepare different concentrations of this compound dissolved in a suitable solvent.
-
Add a fixed volume (e.g., 50-100 µL) of each this compound solution to the wells. Use the solvent alone as a negative control.
-
Incubate the plates at the optimal growth temperature for the target fungus.
-
After 3-7 days, measure the diameter of the inhibition zone (the clear area around the well where fungal growth is inhibited).
Protocol 3: Insect Bioassay (Topical Application)
Objective: To evaluate the effect of this compound on insect mortality when combined with an entomopathogenic fungus.
Materials:
-
Target insect species (e.g., Galleria mellonella larvae)
-
Spore suspension of an entomopathogenic fungus (e.g., Beauveria bassiana)
-
Purified this compound
-
Surfactant (e.g., 0.05% Tween 80)
-
Micropipette
-
Petri dishes with a humidified environment
Procedure:
-
Prepare the following treatment solutions in a surfactant solution:
-
Fungal spore suspension (e.g., 1 x 10⁷ spores/mL)
-
This compound solution at the desired concentration
-
A combination of the fungal spore suspension and this compound solution
-
Surfactant solution only (control)
-
-
Apply a small volume (e.g., 1 µL) of each treatment solution to the dorsal thorax of each insect larva.
-
Place the treated larvae in individual Petri dishes with a food source and maintain them at an appropriate temperature and humidity.
-
Record mortality daily for 7-10 days. Consider larvae dead when they do not respond to gentle prodding.
-
Confirm mortality due to fungal infection by observing mycosis on the cadavers.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.
Caption: this compound biosynthesis pathway in Beauveria bassiana.
Caption: Regulatory cascade of this compound production in Beauveria bassiana.
References
- 1. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Antifungal activity of this compound from an antagonistic fungus against Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an abundant metabolite in Beauveria caledonica, with a feedback induction mechanism and a role in insect virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. pnas.org [pnas.org]
- 9. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Produced by Root Endophytic Chaetomium cupreum Promotes the Growth of Host Plant, Miscanthus sinensis, under Aluminum Stress at the Appropriate Concentration | MDPI [mdpi.com]
- 11. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oosporein in Host-Pathogen Interaction Studies
Introduction
Oosporein is a red-pigmented dibenzoquinone secondary metabolite produced by various fungi, notably entomopathogenic species like Beauveria bassiana and Beauveria caledonica.[1][2] Initially recognized for its broad-spectrum antibiotic, antiviral, and antifungal properties, recent research has highlighted its critical role in mediating fungus-insect interactions.[3][4] this compound contributes to fungal virulence not by acting as a direct insecticidal toxin, but through the sophisticated manipulation of the host's immune system and by managing the microbial environment post-host death.[2][5] These application notes provide researchers with an overview and detailed protocols for utilizing this compound to investigate mechanisms of immune evasion and microbial competition.
Application Note 1: this compound as a Tool to Study Insect Immunosuppression
This compound has been demonstrated to be a potent immunosuppressive agent in insects. Its primary mode of action involves compromising the host's cellular immune response, specifically by reducing the number of circulating hemocytes.[2][6] This effect weakens the host, making it more susceptible to fungal colonization and secondary infections.[7] Researchers can use purified this compound to probe the insect immune system, quantify its resilience, and identify potential targets for novel insecticides or immune-potentiating agents.
Quantitative Data: Immunosuppressive Effects of this compound
The following table summarizes the observed effects of this compound on insect hemocyte populations.
| Host Insect | Parameter Measured | Treatment | Time Point | Result | Significance (p-value) | Citation |
| Galleria mellonella (Lepidoptera) | Hemocyte Density | This compound Injection | 24 hours | Significant Reduction | p < 0.001 | [2] |
| Galleria mellonella (Lepidoptera) | Hemocyte Density | This compound Injection | 48 hours | Significant Reduction | p < 0.01 | [2] |
| Hylobius abietis (Coleoptera) | Hemocyte Density | This compound Injection | 24 hours | Significant Reduction | p < 0.05 | [2] |
| Hylobius abietis (Coleoptera) | Hemocyte Density | This compound Injection | 48 hours | Significant Reduction | p < 0.01 | [2] |
| Hylobius abietis (Coleoptera) | Susceptibility to C. albicans | This compound pre-treatment | - | Higher mortality compared to controls | p < 0.05 | [2] |
Experimental Workflow: Assessing this compound-Induced Immunosuppression
Caption: Workflow for evaluating this compound's effect on insect hemocyte counts.
Protocol 1: Insect Hemocyte Density Assay
This protocol details the procedure for quantifying the effect of this compound on insect hemocyte density using a model insect like Galleria mellonella.
Materials:
-
Last instar G. mellonella larvae
-
Purified this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
10 µL micro-injection needle
-
Sterile fine-point forceps
-
1.5 mL microcentrifuge tubes containing anticoagulant buffer
-
Hemocytometer and microscope
-
Ice
Procedure:
-
Preparation of Injection Solutions:
-
Dissolve purified this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilute the stock solution in sterile PBS to the desired final concentration (e.g., 50 µg/mL). Ensure the final DMSO concentration is non-toxic (typically <1%).
-
Prepare a control solution containing the same final concentration of DMSO in PBS.
-
-
Insect Injection:
-
Separate larvae into control and treatment groups (n ≥ 15 per group).
-
Using a micro-injection needle, inject 5-10 µL of the this compound solution into the hemocoel of each larva in the treatment group via the last proleg.
-
Inject the control group with the same volume of the control solution.
-
-
Incubation:
-
Place the larvae in separate petri dishes with a food source and incubate at a suitable temperature (e.g., 28°C) for the desired time points (e.g., 24 and 48 hours).
-
-
Hemolymph Collection:
-
After incubation, chill a larva on ice for 5 minutes to immobilize it.
-
Carefully pierce the cuticle with a sterile needle and gently squeeze to collect a droplet of hemolymph.
-
Immediately transfer the hemolymph into a microcentrifuge tube containing an anticoagulant buffer to prevent clotting and melanization.
-
-
Hemocyte Counting:
-
Dilute the hemolymph sample with PBS as needed.
-
Load the diluted sample onto a hemocytometer.
-
Under a light microscope, count the number of hemocytes in the designated grid areas.
-
Calculate the hemocyte density (cells/mL) using the standard hemocytometer formula.
-
-
Data Analysis:
-
Compare the mean hemocyte densities between the this compound-treated and control groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant decrease in the treated group indicates immunosuppression.[2]
-
Application Note 2: this compound for Studying Post-Mortem Microbial Competition
While some studies point to an immune evasion role during infection, compelling evidence suggests this compound's primary function occurs after the host has died.[5] In this context, the producing fungus, such as B. bassiana, secretes this compound into the cadaver to suppress the growth of competing saprophytic bacteria.[5][8] This ensures the fungus can monopolize the nutrient-rich cadaver for growth and subsequent sporulation.[5] this compound's strong antibacterial activity makes it a useful compound for studying fungal-bacterial competition dynamics.
Quantitative Data: Antimicrobial Activity of this compound
| Target Microorganism | Gram Stain | Observed Effect | Citation |
| Host bacterial flora (from cadavers) | Mixed | Dramatic decrease (~90%) in bacterial counts correlated with this compound production | [5] |
| Staphylococcus aureus | Positive | Inhibitory activity confirmed in vitro | [5] |
| Escherichia coli | Negative | Inhibitory activity confirmed in vitro | [5] |
| Bacillus thuringiensis | Positive | Inhibitory activity confirmed in vitro | [5] |
Temporal Dynamics of this compound Production During Fungal Infection
Caption: Temporal model of this compound's role in host-pathogen interaction.
Protocol 2: In Vitro Antibacterial Activity Assay (Disk Diffusion)
This protocol describes how to test the antibacterial properties of this compound against common bacterial strains.
Materials:
-
Purified this compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Nutrient agar plates (e.g., LB Agar, Mueller-Hinton Agar)
-
Sterile paper disks (6 mm diameter)
-
Solvent (e.g., DMSO)
-
Positive control antibiotic disks (e.g., ampicillin)
-
Incubator
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate a liquid broth with the desired bacterial strain and grow overnight to reach the logarithmic growth phase.
-
Dilute the culture to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Plate Inoculation:
-
Using a sterile cotton swab, evenly streak the standardized bacterial culture across the entire surface of an agar plate to create a bacterial lawn.
-
-
Disk Preparation and Placement:
-
Dissolve this compound in a solvent to several test concentrations (e.g., 10, 50, 100 µg/mL).
-
Impregnate sterile paper disks by pipetting a fixed volume (e.g., 10 µL) of each this compound solution onto a disk. Allow the solvent to evaporate completely.
-
Prepare a negative control disk using the solvent alone.
-
Using sterile forceps, place the this compound-impregnated disks, the negative control disk, and a positive control antibiotic disk onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Analysis:
-
Measure the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each disk in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity. Compare the results for this compound against the positive and negative controls.
-
Application Note 3: Investigating the this compound Biosynthetic Pathway
The genetic and biochemical pathway for this compound biosynthesis in B. bassiana has been elucidated.[1][3] It is a polyketide synthase (PKS) pathway involving a cluster of seven genes, regulated by the transcription factor OpS3.[1] Understanding this pathway allows for genetic manipulation (e.g., gene knockouts) to create this compound-deficient or over-producing fungal strains. These strains are invaluable tools for definitively assessing the role of this compound in virulence and competition, separating its effects from other fungal metabolites.
This compound Biosynthetic Pathway in Beauveria bassiana
Caption: The biosynthetic pathway of this compound from the OpS gene cluster.
References
- 1. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 3. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an abundant metabolite in Beauveria caledonica, with a feedback induction mechanism and a role in insect virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oosporein Bioactivity Assays
Introduction
Oosporein is a red, symmetrical 1,4-bibenzoquinone secondary metabolite produced by various fungi, including the insect pathogen Beauveria bassiana and endophytic fungi like Cochliobolus kusanoi.[1][2] First identified over 70 years ago, this compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, insecticidal, and cytotoxic effects.[2][3][4] Its role in fungal virulence is complex; rather than directly killing insect hosts, it appears to promote infection by evading the host's immune system.[1][5][6][7] In the context of the fungal life cycle, this compound also acts as an antimicrobial agent, reducing bacterial competition on insect cadavers and allowing the fungus to utilize host nutrients for growth and sporulation.[3][8][9][10]
These application notes provide detailed protocols for key in vitro and in vivo assays to evaluate the diverse bioactivities of this compound, intended for researchers in microbiology, natural product discovery, and drug development.
In Vitro Bioactivity Assays
Antibacterial Activity
This compound demonstrates significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[3] The primary assay for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: Antibacterial Activity
The following table summarizes the MIC values of this compound against various bacterial species isolated from insect cadavers.
| Bacterial Genus | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pantoea | 3 | ~100 | [3] |
| Staphylococcus | 5 | ~100 | [3] |
| Stenotrophomonas | 10 | ~100 | [3] |
| Acinetobacter | 30 | ~100 | [3] |
| Enterococcus | 100 | >200 | [3] |
Protocol: Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard methods for determining the minimum inhibitory concentration of an antimicrobial agent.[11]
Materials:
-
Purified this compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
96-well microtiter plates
-
Bacterial strains for testing
-
Spectrophotometer or microplate reader (600 nm)
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve purified this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilutions:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add a specific volume of the this compound stock solution to the first well of each row and perform 2-fold serial dilutions across the plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells with bacteria and medium but no this compound.
-
Negative Control: Wells with medium only.
-
Solvent Control: Wells with bacteria, medium, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Antifungal Activity
This compound has also been shown to inhibit the growth of certain phytopathogenic fungi.[12]
Quantitative Data Summary: Antifungal Activity
| Fungal Species | MIC (µM) | Reference |
| Phytophthora infestans | 16 | [12] |
| Alternaria solani | Insensitive | [12] |
| Fusarium oxysporum | Insensitive | [12] |
Protocol: Agar Dilution Assay for Antifungal Activity
This protocol is suitable for determining the inhibitory effects of this compound on the radial growth of mycelial fungi.[12]
Materials:
-
Purified this compound
-
Appropriate solvent (e.g., 0.01 M NH₄OH, then diluted in water)[12]
-
Potato Dextrose Agar (PDA) or Rye A Agar[12]
-
Petri dishes
-
Fungal cultures
-
Cork borer
Procedure:
-
Prepare this compound Solutions: Prepare a series of aqueous solutions of this compound at different concentrations.
-
Prepare Media: Autoclave the agar medium and cool it to 45-50°C.
-
Incorporate this compound: Add a defined volume of each this compound solution to the molten agar to achieve the desired final concentrations. Mix well and pour into sterile petri dishes.
-
Inoculation: Place a small plug (e.g., 5 mm diameter) of an actively growing fungal culture onto the center of each agar plate.
-
Controls: Include a control plate with the solvent but no this compound.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for several days.
-
Measurement: Measure the radial growth (colony diameter) daily. The MIC is the lowest concentration that inhibits fungal growth.
Antiviral Activity
This compound has been identified as an inhibitor of the influenza virus by targeting its cap-snatching activity.[13] It has also been shown to inhibit the DNA polymerase of herpes simplex virus type 1.[1][13]
Protocol: Influenza Virus Cap-Snatching Inhibition Assay
This is a specialized biochemical assay to measure the inhibition of a key viral enzymatic activity.[13]
Materials:
-
Purified this compound
-
Influenza A virions
-
Radioactively labeled RNA substrate ([³²P]Cap 1-GACU₃₂-biot)
-
Reaction buffer (50 mM Tris-HCl, 0.1 M ammonium acetate, 1.5 mM MgCl₂, 2.5 mM DTT, 0.1% Nonidet P-40)
-
RNasin (RNase inhibitor)
-
Streptavidin beads
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a 25 µL reaction mixture containing the reaction buffer, RNasin, radio-labeled RNA substrate, and varying concentrations of this compound.
-
Initiate Reaction: Add influenza A virions (e.g., 1 µg) to the mixture to start the cap-snatching reaction.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding a buffer containing EDTA and streptavidin beads. Incubate at room temperature for 10 minutes to allow the biotinylated RNA to bind to the beads.
-
Separation: Separate the streptavidin bead-bound fraction (uncleaved RNA) from the unbound fraction (cleaved fragment).
-
Quantification: Measure the radioactivity in both fractions using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Cytotoxic and Antitumor Activity
This compound exhibits cytotoxic effects on various cell lines, primarily through the induction of oxidative stress, leading to DNA damage and apoptosis.[14][15]
Quantitative Data Summary: Antitumor Activity
| Cell Line | IC₅₀ (µM) | Reference |
| HL-60 (Human promyelocytic leukemia) | 28.66 | [16] |
| A549 (Human lung carcinoma) | 28.66 | [16] |
Workflow for In Vitro Cytotoxicity Assessment
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17]
Materials:
-
Mammalian cell lines (e.g., MDCK, RAW 264.7, A549, HL-60)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0-200 µM).
-
Incubation: Incubate for the desired exposure time (e.g., 3 and 24 hours).
-
MTT Addition: Remove the treatment medium, wash cells with PBS, and add 100 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: Comet Assay for Genotoxicity
The single-cell gel electrophoresis (Comet) assay is used to detect DNA damage, such as single-strand breaks.[17][15]
Materials:
-
Treated cells
-
Low-melting-point agarose (LMPA) and normal-melting-point agarose (NMPA)
-
Microscope slides
-
Lysis buffer
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA stain (e.g., ethidium bromide)
-
Fluorescence microscope with analysis software
Procedure:
-
Cell Preparation: Treat cells with this compound for a short duration (e.g., 2 hours).
-
Slide Preparation: Coat microscope slides with NMPA.
-
Cell Embedding: Mix the treated cell suspension with LMPA and layer it onto the pre-coated slides. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis buffer for at least 1 hour to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, often expressed as the Olive Tail Moment (OTM).[17]
In Vivo Bioactivity Assays
Insecticidal Activity and Virulence Contribution
In vivo studies show that this compound is generally not directly insecticidal but rather contributes to fungal virulence by modulating the host's immune system, making it more susceptible to infection.[5][6][7]
Protocol: Insect Injection Bioassay
This protocol assesses whether this compound directly causes mortality or increases susceptibility to a secondary infection using a model insect like Galleria mellonella (greater wax moth).[18]
Materials:
-
G. mellonella larvae
-
Purified this compound
-
DMSO
-
Sterile PBS
-
Microinjection setup
-
Pathogen for secondary infection (e.g., Candida albicans or a sub-lethal dose of B. bassiana spores)
Procedure:
-
Prepare Injection Solution: Dissolve this compound in a minimal amount of DMSO and dilute to the final concentration in sterile PBS (e.g., 0.125 µg in 20 µL). The final DMSO concentration should be non-toxic (e.g., <5%).
-
Injection:
-
Group 1 (this compound only): Inject larvae through the last proleg with the this compound solution.
-
Group 2 (Control): Inject larvae with the same concentration of DMSO in PBS.
-
Group 3 (Susceptibility Test): Inject larvae with this compound as in Group 1. After 24 hours, inject the same larvae with a sub-lethal dose of a secondary pathogen.
-
Group 4 (Pathogen Control): Inject larvae with the vehicle (DMSO/PBS) and 24 hours later, inject with the secondary pathogen.
-
-
Incubation: Incubate all larvae at an appropriate temperature (e.g., 20-30°C) and monitor daily for mortality.
-
Analysis: Compare the mortality rates between the groups. A significant increase in mortality in Group 3 compared to Group 4 indicates that this compound increases susceptibility to infection.
In Vivo Toxicity in Mammalian Models
This compound has been shown to cause damage to the kidney and spleen in mice, with the effects being dose-dependent.[14][15]
Protocol: Acute Toxicity Study in Mice
This protocol provides a framework for evaluating the acute toxic effects of this compound in a mammalian model.
Materials:
-
Balb/C mice
-
Purified this compound
-
Appropriate vehicle for administration (e.g., saline with a co-solvent)
-
Gavage needles or injection supplies
-
Histopathology equipment
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least one week.
-
Dosing: Divide mice into groups and administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at different concentrations (e.g., 20 to 200 µM). Include a vehicle control group.[15]
-
Observation: Observe the animals for clinical signs of toxicity over a 24-hour period.
-
Necropsy and Histopathology: After 24 hours, euthanize the animals.[15] Collect target organs like the kidney and spleen.
-
Tissue Processing: Fix the organs in 10% neutral buffered formalin, process them through graded alcohol and xylene, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: Examine the stained tissue sections under a microscope to evaluate for pathological changes such as necrosis, inflammation, or other signs of tissue damage.
Biosynthesis and Regulatory Pathways
Understanding the biosynthesis and regulation of this compound is crucial for strain improvement and metabolic engineering efforts.
This compound Biosynthesis Pathway
The biosynthesis of this compound in Beauveria bassiana proceeds from orsellinic acid via a polyketide synthase (PKS) pathway involving several key enzymes encoded by the OpS gene cluster.[1][4][19]
Regulatory Cascade of this compound Production
The production of this compound is tightly regulated by a cascade of transcription factors. A key negative regulator, BbSmr1, controls the expression of a positive regulator, OpS3, which in turn activates the entire this compound biosynthetic gene cluster.[3][9][20]
References
- 1. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation and bioactivity of this compound produced by endophytic fungus Cochliobolus kusanoi isolated from Nerium oleander L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. This compound, an abundant metabolite in Beauveria caledonica, with a feedback induction mechanism and a role in insect virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. search.library.uvic.ca [search.library.uvic.ca]
- 9. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. graphyonline.com [graphyonline.com]
- 14. Cytotoxic effects of this compound isolated from endophytic fungus Cochliobolus kusanoi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. Frontiers | Cytotoxic effects of this compound isolated from endophytic fungus Cochliobolus kusanoi [frontiersin.org]
- 18. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 19. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Oosporein as a Selective Agent in Microbiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oosporein is a red 1,4-bibenzoquinone secondary metabolite produced by various fungi, including the entomopathogenic fungus Beauveria bassiana and species of Chaetomium.[1][2] It exhibits a range of biological activities, including antimicrobial, antifungal, antiviral, and insecticidal properties.[1][3] Of particular interest to microbiologists is its potent antibacterial activity, which allows it to act as a selective agent to limit bacterial competition. This is notably observed in the context of insect pathogenesis by B. bassiana, where this compound is produced after the host's death to prevent bacteria from consuming the cadaver's nutrients, thereby allowing the fungus to thrive and sporulate.[4][5][6]
These application notes provide detailed protocols for utilizing this compound as a selective agent in microbiological research and drug development.
Principle
The selective activity of this compound is based on its ability to inhibit the growth of a broad range of bacteria, including both Gram-positive and Gram-negative species, while having a minimal effect on the growth of the producing fungus.[4] This differential toxicity allows for the formulation of culture media that support fungal growth while suppressing bacterial contaminants. The mechanism of its antimicrobial action is an area of ongoing research, but it is known to contribute to the overall virulence and competitive fitness of the producing organism.[3][7]
Applications
-
Selective isolation of fungi: this compound can be incorporated into microbiological media to selectively isolate this compound-producing or resistant fungi from mixed microbial populations.
-
Studying fungal-bacterial interactions: As a defined selective agent, this compound can be used in co-culture experiments to investigate the competitive dynamics between fungi and bacteria.[5]
-
Antimicrobial drug discovery: The antibacterial properties of this compound make it a candidate for further investigation as a potential therapeutic agent. The protocols provided can be adapted for screening and efficacy testing.
-
Understanding secondary metabolite regulation: The production of this compound is tightly regulated by a cascade of transcription factors, making it a model system for studying the genetic and environmental control of secondary metabolism in fungi.[4][8]
Quantitative Data: Antimicrobial Activity of this compound
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial isolates. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]
| Bacterial Genus | MIC₅₀ (µg/mL) |
| Pantoea | 3 - 30 |
| Staphylococcus | 3 - 30 |
| Stenotrophomonas | 3 - 30 |
| Acinetobacter | 3 - 30 |
| Enterococcus | 100 |
| Data sourced from Fan et al., 2017.[6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the steps to determine the MIC of this compound against a specific bacterial strain using the broth microdilution method.[10]
Materials:
-
Purified this compound
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
Inoculate a fresh tube of MHB with the bacterial strain of interest and incubate until it reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.
-
This will create a gradient of this compound concentrations.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (wells with bacteria and no this compound) and a negative control (wells with medium only).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Using this compound as a Selective Agent in Solid Media
This protocol describes how to prepare a solid medium containing this compound for the selective isolation of fungi.
Materials:
-
Purified this compound
-
Standard fungal growth medium (e.g., Potato Dextrose Agar - PDA, Sabouraud Dextrose Agar - SDA)
-
Autoclave
-
Sterile petri dishes
Procedure:
-
Prepare Fungal Medium:
-
Prepare the desired fungal growth medium according to the manufacturer's instructions.
-
Autoclave the medium to sterilize it.
-
-
Cool the Medium:
-
Allow the autoclaved medium to cool in a water bath to approximately 45-50°C. It is crucial that the medium is cool enough to not degrade the this compound but still molten for pouring.
-
-
Add this compound:
-
Prepare a filter-sterilized stock solution of this compound in a suitable solvent.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentration. The optimal concentration will depend on the target fungus and the expected bacterial contaminants and may need to be determined empirically (a starting point could be a concentration higher than the MIC₅₀ of common bacteria, e.g., 50-100 µg/mL).
-
Gently swirl the flask to ensure even distribution of the this compound.
-
-
Pour Plates:
-
Aseptically pour the this compound-containing medium into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
-
Inoculation and Incubation:
-
Inoculate the plates with the sample containing the mixed microbial population.
-
Incubate the plates under conditions optimal for the growth of the target fungus.
-
-
Observation:
-
Observe the plates for fungal growth, which should be favored, while bacterial growth is inhibited.
-
Protocol 3: Extraction and Quantification of this compound from Fungal Cultures
This protocol provides a general method for extracting and quantifying this compound from a fungal culture, which can be useful for quality control or research purposes.
Materials:
-
Fungal culture producing this compound (liquid or solid)
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
This compound standard
Procedure:
-
Extraction:
-
For liquid cultures, centrifuge the culture to separate the mycelium from the supernatant. The this compound may be present in both.
-
For solid cultures, harvest the fungal biomass and the agar.
-
Extract the fungal material and/or supernatant with an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.
-
Repeat the extraction process two to three times to maximize the yield.
-
Pool the organic phases.
-
-
Concentration:
-
Evaporate the solvent from the pooled organic phases using a rotary evaporator under reduced pressure.
-
The resulting residue is the crude this compound extract.
-
-
Quantification by HPLC:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Analyze the extract and the standards by HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Monitor the absorbance at the characteristic wavelength for this compound (around 288 nm).
-
Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.
-
Visualizations
References
- 1. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]
- 2. researchgate.net [researchgate.net]
- 3. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. idexx.dk [idexx.dk]
- 10. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oosporein Yield in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fungal fermentation of oosporein.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Beauveria bassiana culture is growing well, but the broth is not turning red. What could be the problem?
A1: The absence of the characteristic red color of this compound in a healthy Beauveria bassiana culture is a common issue and can be attributed to several factors, primarily related to the culture conditions and the specific fungal strain.
-
pH of the Medium: this compound production in Beauveria bassiana is highly pH-dependent. The wild-type fungus typically produces this compound under alkaline conditions (pH > 8).[1][2] Acidic or neutral pH levels often suppress its production, even with good mycelial growth.[1][2]
-
Strain Viability: Some Beauveria bassiana strains can lose their ability to produce this compound after repeated subculturing on artificial media.[1] It is advisable to use a fresh culture from a reliable stock for inoculation.
-
Genetic Factors: The expression of the this compound biosynthesis gene cluster (OpS) is tightly regulated. The transcription factor BbPacC positively regulates this compound production under alkaline conditions, while Bbmsn2 and BbSmr1 act as negative regulators.[1][3] Mutations or altered expression of these regulatory genes can affect this compound synthesis.
Troubleshooting Steps:
-
Monitor and Adjust pH: Regularly check the pH of your fermentation broth. If it is not in the alkaline range, consider buffering the medium to pH 8.0 or higher.
-
Use a Fresh Inoculum: Revive a fresh culture from a cryopreserved stock to ensure the strain's this compound-producing capabilities are intact.
-
Genetic Modification: For advanced users, consider overexpressing the positive regulator BbPacC or knocking out the negative regulators Bbmsn2 or Bbsmr1 to enhance this compound production, even at lower pH values.[1][3]
Q2: this compound production starts but then plateaus or decreases. What are the possible causes?
A2: A decline in this compound production after an initial phase can be due to nutrient limitation, product degradation, or feedback inhibition.
-
Nutrient Limitation: The depletion of essential nutrients, particularly carbon and nitrogen sources, can halt secondary metabolite production.
-
Product Degradation: this compound may degrade under certain conditions. For instance, it has been observed to degrade at pH 8 when stored at 4°C over several days.[4]
-
Feedback Regulation: While some studies suggest a feedback induction mechanism for this compound in Beauveria caledonica, high concentrations could potentially have inhibitory effects on the biosynthetic machinery in Beauveria bassiana.[5]
Troubleshooting Steps:
-
Fed-Batch Fermentation: Implement a fed-batch strategy to replenish key nutrients, such as glucose and peptone, during the fermentation process.
-
Optimize Harvesting Time: Conduct a time-course experiment to identify the optimal time point for harvesting before significant degradation occurs.
-
Extraction and Storage: Once harvested, promptly extract the this compound and store it at -20°C to minimize degradation.[4]
Q3: What are the optimal carbon and nitrogen sources for this compound production?
A3: The choice of carbon and nitrogen sources is critical for optimizing both fungal growth and secondary metabolite production.
-
Carbon Sources: Simple sugars like glucose and sucrose are effective carbon sources for Beauveria bassiana.[6] The concentration of the carbon source can also influence the yield.
-
Nitrogen Sources: Organic nitrogen sources such as peptone and yeast extract are generally preferred for secondary metabolite production over inorganic sources.[6][7]
Troubleshooting Steps:
-
Media Optimization: Experiment with different carbon and nitrogen sources to find the optimal combination for your specific strain. A good starting point is Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB).
-
C:N Ratio: Investigate the effect of different carbon-to-nitrogen (C:N) ratios on this compound yield.
Q4: How do physical parameters like temperature, aeration, and agitation affect this compound yield?
A4: Physical fermentation parameters play a crucial role in fungal morphology, growth, and metabolite production.
-
Temperature: Most Beauveria bassiana strains grow well between 25-30°C.[8] Deviations from the optimal temperature can stress the fungus and reduce yield.
-
Aeration and Agitation: Adequate aeration and agitation are necessary to ensure sufficient dissolved oxygen and nutrient distribution. However, excessive shear stress from high agitation speeds can damage the mycelia. The optimal balance is crucial.
Troubleshooting Steps:
-
Temperature Control: Maintain a constant, optimal temperature in your fermenter.
-
Optimize Aeration and Agitation: Systematically vary the aeration rate (vvm, volume of gas per volume of liquid per minute) and agitation speed (rpm) to find the conditions that maximize this compound production.
Quantitative Data Summary
The following tables summarize quantitative data on this compound yield under various conditions, compiled from multiple studies.
Table 1: Effect of pH on this compound Production in Beauveria bassiana
| Strain | Medium | pH | This compound Yield (mg/mL) | Reference |
| Wild-Type | SDB | 4.0 | Not Detected | [1] |
| Wild-Type | SDB | 6.0 | Not Detected | [1] |
| Wild-Type | SDB | 8.0 | 0.039 ± 0.001 | [1] |
| OEBbPacC | SDB | 6.0 | 0.166 ± 0.016 | [1] |
| OEBbPacC | SDB | 8.0 | 0.152 ± 0.011 | [1] |
| ΔBbmsn2 | SDB | 5.1-7.4 | 0.4 - 0.6 | [9] |
Table 2: this compound Yield in Genetically Modified Beauveria bassiana Strains
| Strain | Modification | This compound Yield (mg/mL) | Reference |
| Wild-Type | - | < 0.01 | [3] |
| ΔBbsmr1 | Knockout of negative regulator | Constitutive production | [3] |
| OEBbOps3 | Overexpression of positive regulator | 0.05 - 0.2 | [3] |
| ΔOpS2 | Knockout of putative transporter | Increased (48.71 ± 8.16 µg/mL vs 31.34 ± 4.41 µg/mL in WT) |
Experimental Protocols
Protocol 1: Preparation of Sabouraud Dextrose Broth (SDB)
-
Composition (per 1 liter):
-
Dextrose: 20.0 g
-
Peptone: 10.0 g
-
Distilled Water: 1000 mL
-
-
Procedure:
-
Suspend 30.0 grams of the combined dry ingredients in 1000 mL of distilled water.[10]
-
Heat with gentle agitation to dissolve the components completely.[10]
-
Dispense into fermentation vessels.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.[10]
-
Allow the medium to cool to room temperature before inoculation. The final pH should be approximately 5.6 ± 0.2.[10]
-
Protocol 2: Preparation of Potato Dextrose Broth (PDB)
-
Composition (per 1 liter):
-
Potato Infusion: from 200 g potatoes
-
Dextrose: 20.0 g
-
Distilled Water: to 1000 mL
-
-
Procedure:
-
Wash and dice 200 g of potatoes.
-
Boil the potatoes in 500 mL of water for about 1 hour until thoroughly cooked.
-
Filter the potato broth through cheesecloth.
-
Add distilled water to the filtrate to make a total volume of 1000 mL.
-
Add 20 g of dextrose and dissolve completely.
-
Dispense into fermentation vessels.
-
Sterilize by autoclaving at 121°C (15 psi) for 15 minutes.[11]
-
Protocol 3: this compound Fermentation and Extraction
-
Inoculation: Inoculate the sterile fermentation medium with a fresh culture of Beauveria bassiana.
-
Incubation: Incubate the culture at 25-28°C with shaking (e.g., 150-200 rpm) for 5-10 days. For pH-dependent production, buffer the medium to the desired pH.
-
Harvesting: Separate the fungal mycelium from the culture broth by filtration through filter paper (e.g., Whatman No. 1).
-
Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.[12]
-
Allow the layers to separate and collect the lower organic phase.[12]
-
Repeat the extraction process three times.[13]
-
Pool the organic extracts and evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 4: Quantification of this compound by HPLC-DAD
-
Sample Preparation: Dissolve the dried extract in a known volume of methanol.
-
HPLC Conditions:
-
Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: this compound biosynthetic pathway in Beauveria bassiana.
Caption: Regulatory network of this compound biosynthesis.
References
- 1. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. technopharmchem.com [technopharmchem.com]
- 3. himedialabs.com [himedialabs.com]
- 4. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Media and Growth Conditions for Induction of Secondary Metabolite Production | Springer Nature Experiments [experiments.springernature.com]
- 6. maas.edu.mm [maas.edu.mm]
- 7. Sabouraud dextrose agar (SDA) - Sharebiology [sharebiology.com]
- 8. Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying Fungal Secondary Metabolites and Their Role in Plant Pathogenesis | Springer Nature Experiments [experiments.springernature.com]
- 10. exodocientifica.com.br [exodocientifica.com.br]
- 11. Potato Dextrose Broth (PDB) | ibresco [ibresco.com]
- 12. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 13. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture conditions for enhanced oosporein production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture conditions for enhanced oosporein production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its applications?
A1: this compound is a red-pigmented bibenzoquinone, a type of secondary metabolite produced by various fungi, notably the entomopathogenic fungus Beauveria bassiana. It exhibits a wide range of biological activities, including antibiotic, antifungal, antiviral, and insecticidal properties. These characteristics make it a compound of interest for applications in biocontrol, to protect against insect pests, and potentially in pharmaceutical development.
Q2: What are the primary factors influencing this compound yield?
A2: this compound production is a complex process influenced by several environmental and genetic factors. Key parameters to control include:
-
pH: The pH of the culture medium is critical. For Beauveria bassiana, production is often favored in neutral to alkaline conditions (pH > 7), though the compound can degrade at pH ≥ 8.0.
-
Nutrient Availability: The composition of the growth medium, including carbon and nitrogen sources, significantly impacts yield.
-
Aeration: Adequate oxygen supply is crucial for the growth of the fungus and for the biosynthetic pathway.
-
Temperature: Like most fungal metabolic processes, temperature can affect both growth and secondary metabolite production.
-
Genetic Regulation: Production is controlled by a specific gene cluster (OpS). The expression of this cluster is regulated by pathway-specific positive transcription factors (e.g., OpS3) and global negative regulators (e.g., BbMsn2, BbSmr1) that respond to environmental cues like pH.
-
Elicitation: The addition of sub-inhibitory amounts of this compound to the culture can create a positive feedback loop, significantly boosting its own production.
Q3: What is the general experimental workflow for producing and quantifying this compound?
A3: A typical workflow involves fungal cultivation, extraction of the metabolite, and subsequent quantification. The process begins with inoculating a suitable liquid medium with the fungal strain and incubating it under controlled conditions (e.g., temperature, pH, aeration). After a specific incubation period, the culture broth is separated from the fungal biomass. This compound is then extracted from the filtered broth, often using an organic solvent. The final concentration is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Caption: General experimental workflow for this compound production.
Q4: What is the biosynthetic pathway for this compound?
A4: this compound biosynthesis in Beauveria bassiana originates from a polyketide synthase (PKS) pathway. The process is governed by a cluster of seven genes (OpS1-OpS7). The key steps are:
-
Orsellinic Acid Synthesis: The polyketide synthase OpS1 produces the precursor molecule, orsellinic acid.
-
Hydroxylation: The enzyme OpS4 hydroxylates orsellinic acid to form benzenetriol.
-
Oxidation: The intermediate is then oxidized by the dioxygenase OpS7 to create benzenetetrol.
-
Dimerization: Finally, the catalase OpS5 catalyzes the dimerization of two benzenetetrol molecules to form the final this compound product. The entire gene cluster is positively regulated by the transcription factor OpS3.
Caption: this compound biosynthesis pathway and its key regulators.
Troubleshooting Guides
Problem 1: Low or No this compound Yield
-
Question: My culture is growing well, but the broth is not turning red and HPLC analysis shows minimal this compound. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. Use the following checklist to troubleshoot:
-
Check the pH: Beauveria bassiana often requires a neutral to alkaline pH for significant this compound production. If your medium is acidic, the biosynthetic genes may not be expressed. Measure the final pH of your culture. Consider using a buffered medium to maintain the optimal pH range (e.g., pH 7-8).
-
Verify Strain Integrity: Fungal strains can lose their ability to produce secondary metabolites after repeated subculturing on artificial media. If possible, return to an earlier stock culture or re-isolate from a host.
-
Optimize Aeration: Insufficient oxygen can limit both fungal growth and secondary metabolism. Ensure your culture flasks have adequate headspace and are shaken at an appropriate speed to facilitate oxygen transfer.
-
Evaluate Nutrient Sources: The composition of your media might be suboptimal. Some studies report good yields with media containing wheat bran. Experiment with different carbon and nitrogen sources.
-
Induce the Pathway: The this compound pathway can be induced. Try adding a small, sub-inhibitory concentration of purified this compound to your culture after 24 hours of growth to trigger the positive feedback mechanism.
-
Caption: Troubleshooting decision tree for low this compound yield.
Problem 2: this compound Appears to Degrade After Production
-
Question: My culture turns red, but the color and the this compound concentration decrease over time, especially during extraction. Why is this happening?
-
Answer: this compound is known to be unstable under certain conditions.
-
Alkaline pH: The compound degrades quickly at moderate alkaline conditions (pH ≥ 8.0). If your culture becomes too alkaline, you may be losing product. Harvest the culture when this compound concentration is maximal, before significant degradation occurs.
-
High Temperature: Stability decreases with increased temperature. Avoid excessive heat during extraction and storage. Store extracts and purified compounds at low temperatures (4°C for short-term, -20°C for long-term).
-
Problem 3: Inconsistent Yields Between Batches
-
Question: I am running identical experiments, but the this compound yield varies significantly between batches. How can I improve reproducibility?
-
Answer: Inconsistency often points to subtle variations in initial conditions.
-
Standardize Inoculum: Ensure that the age and concentration of the inoculum (spores or mycelia) are identical for every experiment. Prepare a large batch of spore suspension and store it under appropriate conditions to use across multiple experiments.
-
Control Media Preparation: Be meticulous with media preparation. Use the same source for all components and ensure the final pH is consistent before inoculation. Even minor variations can affect the metabolic output.
-
Monitor Culture Parameters: Actively monitor parameters like pH and biomass throughout the cultivation process to identify any deviations between batches.
-
Data Presentation
Table 1: Effect of pH on this compound Production by B. bassiana
| Fungal Strain | Culture Medium | pH | This compound Concentration (mg/mL) | Reference |
|---|---|---|---|---|
| Wild-Type | SDB | < 6.0 | Not Detected | |
| Wild-Type | SDB | 6.3 - 7.4 | ~0.4 | |
| Wild-Type | SDB (buffered) | 8.0 | 0.039 - 0.166 | |
| ΔBbmsn2 mutant | SDB | 5.1 - 7.4 | 0.4 - 0.6 | |
| OEBbPacC strain | SDB (buffered) | 6.0 | Production observed | |
| OEBbPacC strain | SDB (buffered) | 8.0 | Production observed |
SDB: Sabouraud Dextrose Broth. ΔBbmsn2: Strain with deleted negative regulator. OEBbPacC: Strain with overexpressed positive regulator.
Table 2: this compound Yields in Different Production Systems
| Production System | Fungal Strain | Max. This compound Concentration | Reference |
|---|---|---|---|
| Biofilm Bioreactor | B. bassiana PQ2 | 183 mg/L (0.183 mg/mL) | |
| Shake Flask (OpS3 overexpression) | B. bassiana WT | 0.05 - 0.2 mg/mL |
| Submerged Culture | B. brongniartii | ~524.9 µg/mL (0.525 mg/mL) | |
Experimental Protocols
Protocol: this compound Extraction and Quantification from Liquid Culture
This protocol provides a general method for extracting this compound from a fungal culture broth and quantifying it using HPLC.
1. Materials and Reagents
-
Fungal culture broth
-
Filter paper (e.g., Whatman No. 1) or centrifuge
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Acetic acid (for acidification)
-
Separatory funnel
-
Rotary evaporator
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
C18 HPLC column
-
This compound standard
-
Deionized water
2. Procedure
-
Step 1: Harvest and Clarify Culture
-
After the desired incubation period (e.g., 7-10 days), harvest the entire liquid culture.
-
Separate the fungal biomass from the culture broth by either filtering through several layers of filter paper or by centrifugation (e.g., 8,000 x g for 15 minutes).
-
Collect the clear supernatant (culture filtrate). This contains the secreted this compound.
-
-
Step 2: Acidify the Filtrate
-
Transfer the culture filtrate to a large beaker or flask.
-
Acidify the filtrate to approximately pH 3.0 by slowly adding a dilute acid (e.g., 1M HCl or formic acid). This step protonates the this compound, making it less water-soluble and more soluble in organic solvents. The solution should maintain its red/purple color.
-
-
Step 3: Liquid-Liquid Extraction
-
Pour the acidified filtrate into a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. This compound will move into the upper organic (ethyl acetate) phase, which will become intensely colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate at least two more times to maximize recovery. Pool all the organic extracts.
-
-
Step 4: Concentrate the Extract
-
Dry the pooled ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation.
-
Dry the resulting crude extract to a solid film.
-
-
Step 5: Sample Preparation and HPLC Quantification
-
Re-dissolve the dried crude extract in a known volume of methanol (e.g., 1-5 mL) to create a concentrated stock solution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates before HPLC analysis.
-
Prepare a standard curve by dissolving a known weight of pure this compound standard in methanol to create a stock solution, from which a series of dilutions are made.
-
Analyze the standards and the sample extract by HPLC. A typical mobile phase could be a gradient of methanol and water (with 0.1% formic acid).
-
Monitor the elution at a wavelength where this compound has a strong absorbance (e.g., ~288 nm).
-
Quantify the amount of this compound in your sample by comparing the peak area to the standard curve. Express the final concentration in mg/L or mg/mL of the original culture broth.
-
Challenges in the purification of oosporein from crude extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of oosporein from crude fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps and primary challenges in extracting this compound from a fungal culture?
A1: The initial step involves separating the fungal biomass from the culture broth, typically by filtration. The primary challenges in crude extraction include low extraction efficiency, co-extraction of impurities, and potential degradation of this compound. This compound is known to degrade under moderate alkaline conditions and at elevated temperatures.[1][2] Therefore, maintaining a slightly acidic to neutral pH and avoiding high temperatures during extraction is crucial.
Q2: My crude extract has a low yield of this compound. How can I improve it?
A2: Low this compound yield can be due to suboptimal fermentation conditions or inefficient extraction. For fermentation, optimizing culture media, pH (this compound production is often favored in alkaline conditions, though it is less stable), and incubation time can significantly increase production.[3] For extraction, ensure the chosen solvent has good solubility for this compound and that the extraction is performed exhaustively. Acidifying the culture filtrate before extraction can also improve the recovery of this acidic compound.
Q3: The color of my this compound fraction changes or fades during purification. What could be the cause?
A3: this compound is a red pigment, and a color change or fading often indicates degradation. This can be caused by exposure to high pH (pH ≥ 8.0), elevated temperatures (T ≥ 43°C), or prolonged exposure to light.[1][2] It is essential to work at a controlled temperature, protect the sample from light, and maintain the pH of your buffers in the acidic to neutral range (pH 4-7) where this compound is more stable.[3]
Q4: What are the common impurities found in crude this compound extracts?
A4: Crude extracts from fungal cultures are complex mixtures. Common impurities include other secondary metabolites such as different pigments, polyketides, and mycotoxins, as well as primary metabolites like fatty acids, proteins, and carbohydrates.[4][5] The specific impurities will depend on the fungal strain and the culture conditions used.
Q5: Which chromatographic techniques are most effective for this compound purification?
A5: A multi-step chromatographic approach is usually necessary to achieve high purity.
-
Silica Gel Column Chromatography: Often used as an initial purification step to separate compounds based on polarity.
-
Ion-Exchange Chromatography: Effective for separating this compound, which is an acidic compound, from neutral and basic impurities.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique used in the final polishing steps to achieve high purity.[6][7]
Troubleshooting Guides
Solvent Extraction
| Problem | Possible Cause | Solution |
| Low this compound Yield in Extract | Incomplete extraction. | - Use a solvent in which this compound is highly soluble (e.g., ethyl acetate, methanol).- Perform multiple extractions of the aqueous phase.- Acidify the culture filtrate to pH 2-3 before extraction to protonate this compound and increase its solubility in organic solvents. |
| This compound degradation. | - Maintain a low temperature during extraction.- Avoid alkaline conditions; keep the pH below 7.[3] | |
| Emulsion Formation | Presence of surfactants or cellular debris. | - Centrifuge the mixture at high speed.- Add a small amount of a saturated NaCl solution.- Filter the extract through a bed of Celite. |
| Crude Extract is an Oil/Gummy Solid | High concentration of lipids or other viscous impurities. | - Perform a preliminary defatting step by partitioning the aqueous extract with a nonpolar solvent like hexane before extracting with a more polar solvent. |
Column Chromatography (Silica Gel)
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Other Pigments | Inappropriate solvent system. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common mobile phase for polyketides is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[8] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude extract by weight.[9] | |
| This compound is Tailing on the Column | This compound is too polar for the chosen solvent system. | - Gradually increase the polarity of the mobile phase during elution (gradient elution). |
| Interaction with acidic silica gel. | - Use neutral or deactivated silica gel. | |
| This compound is not Eluting from the Column | Solvent system is not polar enough. | - Increase the polarity of the eluent. For very polar compounds, a small percentage of acetic or formic acid can be added to the mobile phase. |
| This compound has degraded on the column. | - Run the column quickly and avoid prolonged exposure of the sample to the stationary phase. |
Crystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Solution is not supersaturated. | - Slowly evaporate the solvent to increase the concentration of this compound.- Cool the solution slowly. |
| Presence of impurities inhibiting nucleation. | - Further purify the this compound solution using another chromatographic step, like preparative HPLC. | |
| Formation of Small, Needle-like Crystals | Nucleation is too rapid. | - Decrease the level of supersaturation by using a slightly lower concentration of this compound or by slowing down the rate of solvent evaporation or cooling. |
| Oily Precipitate Forms Instead of Crystals | This compound is "oiling out" due to high concentration or presence of impurities. | - Dilute the solution and attempt crystallization again.- Try a different crystallization solvent or a mixture of solvents. |
Quantitative Data Summary
| Parameter | Value | Fungal Strain/Condition | Reference |
| This compound Production Yield | 183 mg/L | Beauveria bassiana PQ2 in a biofilm bioreactor | [1] |
| 524.9 µg/mL | Beauveria brongniartii culture broth | [2] | |
| 0.4-0.6 mg/mL | ΔBbmsn2 strain of Beauveria bassiana in SDB medium | [9] | |
| HPLC Limit of Detection (LOD) | 6.0 ± 2.3 µg/L | HPLC-DAD assay | [7] |
| Recovery Rate (Extraction) | 93 ± 2% | From fungal culture broth | [7] |
Experimental Protocols
Solvent Extraction of this compound from Fungal Culture
-
Harvesting: After fermentation, separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.
-
Acidification: Adjust the pH of the culture filtrate to 2-3 with 1M HCl. This step is crucial for protonating the acidic this compound, thereby increasing its solubility in organic solvents.
-
Extraction:
-
Transfer the acidified filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate. The red-colored this compound will move into the upper ethyl acetate layer.
-
Collect the organic layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts.
-
Dry the extract over anhydrous sodium sulfate to remove residual water.
-
Filter off the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude this compound extract.
-
Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (60-120 mesh) in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into a glass column with a cotton plug at the bottom.
-
Allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until it is just above the silica gel surface.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for samples that are not very soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the powdered sample to the top of the column.
-
-
Elution:
-
Start with a nonpolar solvent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient manner.
-
Collect fractions and monitor the separation by TLC. This compound, being a polar molecule, will elute with a more polar solvent mixture.
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.
-
Identify the fractions containing pure this compound (visible as a distinct red spot).
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
References
- 1. Characterization of a Biofilm Bioreactor Designed for the Single-Step Production of Aerial Conidia and this compound by Beauveria bassiana PQ2 [mdpi.com]
- 2. Accurate determination of this compound in fungal culture broth by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. conductscience.com [conductscience.com]
- 4. iipseries.org [iipseries.org]
- 5. Polyketides as Secondary Metabolites from the Genus Aspergillus [mdpi.com]
- 6. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Improving the solubility of oosporein for bioassays
Welcome to the technical support center for oosporein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to this compound's solubility in bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the basic solubility properties of this compound?
A1: this compound is a mycotoxin with limited solubility in aqueous solutions. It is a relatively strong organic acid, and its solubility is highly dependent on pH.[1][2] It is generally soluble in organic solvents.[3]
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and dichloromethane.[3] For biological assays, DMSO is the most commonly used solvent to prepare high-concentration stock solutions.
Q3: I'm observing precipitation when I add my this compound stock solution to my aqueous bioassay medium. What should I do?
A3: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment.[4][5][6] Here are several strategies to mitigate precipitation:
-
Optimize Dilution Protocol: Avoid adding a large volume of your concentrated stock directly to the medium. Instead, perform serial dilutions of your stock solution in the organic solvent (e.g., DMSO) first. Then, add a small aliquot of the desired diluted solution to your assay medium.[4]
-
Increase Final Solvent Concentration: You can try slightly increasing the final percentage of the organic solvent in your assay, but be sure to include a solvent control to check for toxicity or interference with the assay.[4][7]
-
pH Adjustment: Since this compound is an acid, increasing the pH of the aqueous solution can significantly increase its solubility. However, be mindful of this compound's stability at higher pH.
-
Use of Excipients: Co-solvents or excipients like cyclodextrins can sometimes improve the solubility of hydrophobic compounds in aqueous solutions.[4]
Q4: How does pH affect the solubility and stability of this compound?
A4: this compound's solubility increases as the pH rises due to its acidic nature and multiple deprotonation steps (pKa values of approximately 2.42, 6.79, and 9.19).[1][2] However, its stability decreases in alkaline conditions. This compound degrades quickly at a pH of 8.0 or higher, especially with increased temperatures.[1][2] For instance, its half-life drops below 20 hours at pH ≥ 8.0 and temperatures ≥ 43°C.[1] It is more stable under moderately acidic conditions (pH < 5).[1]
Q5: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A5: The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum concentration of DMSO that does not affect the viability or function of your specific cells. Typically, for most cell-based assays, the final concentration of DMSO is kept below 1%, and often below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experimental design to account for any solvent effects.[7]
Q6: Can I prepare an aqueous stock solution of this compound?
A6: Yes, it is possible by carefully adjusting the pH. You can dissolve this compound in a dilute basic solution (e.g., 0.1 M NaOH) and then neutralize it to the desired final pH with an acid (e.g., HCl). However, due to the instability of this compound in basic solutions, this should be done quickly and at a low temperature.[1][2] The final pH should be carefully controlled to balance solubility and stability.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Aqueous Solubility | 24.8 ± 0.3 µM (at pH 1.23) | [1][2] |
| pKa Values | pKa1: 2.42 ± 0.02 | [1][2] |
| pKa2: 6.79 ± 0.08 | [1][2] | |
| pKa3: 9.19 ± 0.03 | [1][2] | |
| Organic Solvent Solubility | Soluble in Ethanol, Methanol, DMSO, Dichloromethane | [3] |
| Stability | Degrades quickly at pH ≥ 8.0 and elevated temperatures. More stable at pH < 5. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in bioassays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound solid in a sterile tube.
-
Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM, 20 mM).
-
Purge the headspace of the tube with an inert gas to displace oxygen and minimize degradation.[3]
-
Cap the tube tightly and vortex or sonicate until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid high temperatures.
-
Store the stock solution at -20°C or -80°C, protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Diluting this compound for Bioassays
Objective: To dilute the concentrated DMSO stock solution into an aqueous bioassay medium while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution in DMSO
-
Aqueous bioassay medium (e.g., cell culture medium, buffer)
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, if your stock is 10 mM and you need a final concentration of 10 µM in the assay, you might first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
Add a small volume of the intermediate DMSO solution to the pre-warmed aqueous bioassay medium. For a 1:100 final dilution, add 1 µL of the 1 mM intermediate solution to 99 µL of the assay medium.
-
Immediately after adding the this compound solution, mix the medium thoroughly by gentle pipetting or vortexing to ensure rapid and uniform dispersion.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells or assay system.
Visualizations
Caption: Decision workflow for solubilizing this compound.
Caption: Relationship between pH, solubility, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in oosporein activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with oosporein. The information is designed to help address common challenges and ensure the generation of reliable and reproducible data in this compound activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a red dibenzoquinone secondary metabolite produced by various fungi, including many entomopathogenic species like Beauveria bassiana.[1] Its primary biological activities are not direct insecticidal toxicity, but rather immunosuppression in insects, as well as antibacterial and antifungal effects.[1][2][3][4]
Q2: My this compound solution changes color over time. Is it stable?
A2: this compound's stability is highly dependent on pH and temperature. It is known to degrade in moderately alkaline conditions (pH ≥ 8.0), and this degradation is accelerated at higher temperatures. For optimal stability, it is recommended to store this compound solutions in acidic to neutral buffers (pH 4-7) and at low temperatures (4°C for short-term and -20°C for long-term storage).
Q3: I am not observing any activity in my insect bioassay. What could be the reason?
A3: this compound does not typically cause direct and rapid mortality in insects.[2][3] Instead, it acts by suppressing the insect's immune system, making it more susceptible to fungal infection.[2][3] Therefore, an assay measuring direct toxicity may not yield positive results. Consider designing your experiment to measure immunosuppressive effects, such as a reduction in hemocyte count or an increased susceptibility to a secondary infection.[2]
Q4: What is the optimal solvent for dissolving this compound for in vitro assays?
A4: this compound is sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO). For in vitro assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous buffer or culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q5: How is this compound biosynthesis regulated? Could this affect my experiments?
A5: this compound biosynthesis is a complex process regulated by a cascade of transcription factors and is influenced by environmental conditions such as pH.[4] Its production can be inconsistent in artificial media.[4] If you are producing your own this compound, be aware that culture conditions can significantly impact the yield. For consistent results in activity assays, it is crucial to use a purified and quantified stock of this compound.
Troubleshooting Guide for Inconsistent Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates in an in vitro assay | This compound precipitation: this compound may precipitate out of the aqueous solution at high concentrations. | Visually inspect your assay plates for any signs of precipitation. Lower the final concentration of this compound. Ensure the final DMSO concentration is consistent across all wells and is not exceeding a level toxic to the cells (typically <0.5%). |
| Inconsistent cell seeding: Uneven cell distribution in the microplate wells. | Ensure thorough mixing of the cell suspension before and during seeding. Use a multichannel pipette for seeding and be consistent with your pipetting technique. | |
| Edge effects: Evaporation from the outer wells of a microplate can concentrate solutes and affect cell growth. | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media to maintain humidity. | |
| No dose-dependent effect observed | Incorrect concentration range: The tested concentrations may be too high (causing maximum effect at all doses) or too low (causing no effect). | Perform a pilot experiment with a broad range of this compound concentrations (e.g., logarithmic dilutions) to determine the optimal range for a dose-response curve. |
| This compound degradation: The compound may have degraded due to improper storage or handling (e.g., exposure to high pH or temperature). | Prepare fresh this compound solutions from a properly stored stock. Verify the pH of your assay buffer. | |
| Unexpected cytotoxicity in a non-cytotoxic assay | High DMSO concentration: The concentration of the vehicle (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically below 0.5%). Run a vehicle control with varying DMSO concentrations to determine the toxicity threshold. |
| Contamination: Bacterial or fungal contamination in the cell culture or reagents. | Regularly check cell cultures for contamination. Use sterile techniques and reagents. | |
| Inconsistent results in antibacterial/antifungal assays | Inoculum size variability: The initial number of bacteria or fungi can influence the outcome. | Standardize the inoculum preparation by measuring the optical density (OD) and adjusting to a consistent cell density for each experiment. |
| Media composition: The components of the culture medium can interact with this compound. | Use a consistent and well-defined medium for all experiments. |
Experimental Protocols
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is essential for verifying the concentration of your this compound stock solution.
Instrumentation and Reagents:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound standard of known concentration
-
Methanol
-
0.22 µm syringe filters
Procedure:
-
Standard Preparation: Prepare a series of this compound standards in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute your this compound stock solution in methanol to fall within the concentration range of your standard curve.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: 287 nm
-
Gradient:
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B
-
-
-
Analysis: Inject the standards and samples. Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of your this compound sample.
In Vitro Immunosuppressive Activity Assay (Representative Protocol)
This protocol is designed to assess the effect of this compound on the viability of insect immune cells, using a commercially available insect cell line like Spodoptera frugiperda (Sf9) as a model.
Materials:
-
Sf9 insect cells
-
Sf-900™ II SFM insect cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Sf9 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of Sf-900™ II SFM. Incubate for 24 hours at 27°C to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.5% DMSO) and a medium-only control.
-
Incubation: Incubate the plate for 48 hours at 27°C.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Antibacterial Activity Assay (Broth Microdilution Method)
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution in DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
This compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Antifungal Activity Assay (Agar Well Diffusion Method)
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Potato Dextrose Agar (PDA)
-
This compound stock solution in DMSO
-
Sterile cork borer
Procedure:
-
Plate Preparation: Prepare a lawn of the fungal strain on a PDA plate.
-
Well Creation: Use a sterile cork borer to create wells in the agar.
-
This compound Application: Add a defined volume (e.g., 50 µL) of different concentrations of your this compound solution to each well. Include a DMSO vehicle control.
-
Incubation: Incubate the plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where fungal growth is inhibited.
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: Workflow for the in vitro immunosuppressive activity assay.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
References
- 1. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an abundant metabolite in Beauveria caledonica, with a feedback induction mechanism and a role in insect virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing interfering compounds during oosporein analysis
Welcome to the technical support center for oosporein analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on sample preparation, analysis, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common methods are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or UV detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-DAD is robust and widely accessible, typically quantifying this compound at a wavelength of 287 nm.[1] LC-MS/MS offers higher sensitivity and selectivity, which is crucial when dealing with complex matrices or very low concentrations.
Q2: What are the primary challenges in this compound analysis?
A2: The primary challenges stem from matrix effects and the presence of interfering compounds. This compound is a quinone, a class of compounds that can be reactive and prone to changes in redox state.[2] Key challenges include:
-
Matrix Effects: Co-extracted compounds from the sample matrix (e.g., fungal culture media, insect tissue) can suppress or enhance the this compound signal in the mass spectrometer, leading to inaccurate quantification.[3]
-
Co-eluting Compounds: Other fungal secondary metabolites or matrix components can have similar chromatographic retention times to this compound, interfering with peak purity and quantification, especially in HPLC-UV analysis.
-
Sample Preparation Inefficiencies: Inefficient extraction can lead to low recovery of this compound, while poor cleanup can leave behind interfering substances.
Q3: What are potential interfering compounds I should be aware of?
A3: The specific interfering compounds depend heavily on the sample matrix.
-
From Fungal Cultures: When analyzing this compound from fungi like Beauveria or Chaetomium, other secondary metabolites are the most likely interferences.
-
Beauveria spp.: Potential interferences include other major metabolites like the cyclic peptides beauvericin and bassianolide, and the yellow pigment tenellin.[1][4][5]
-
Chaetomium spp.: This genus produces a wide array of metabolites, including chaetoglobosins, chetomin, azaphilones, and various anthraquinones and xanthones, which may co-extract with this compound.[3][6][7]
-
-
From Plant Tissues: Plant pigments, particularly chlorophylls and carotenoids, are common interferences that can co-extract with this compound and interfere with chromatographic analysis.[2]
-
From Insect Tissues: Lipids, proteins, and pigments from the insect hemolymph and tissues can cause significant matrix effects and background noise.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analysis in a question-and-answer format.
Chromatography & Detection Issues
Q4: My this compound peak is broad or tailing. What are the possible causes?
A4: Peak broadening or tailing can be caused by several factors:
-
Column Contamination: Residual matrix components can accumulate on the column, affecting its performance. Solution: Implement a column flushing protocol with a strong solvent (e.g., isopropanol) or replace the guard column.[4]
-
Solvent Mismatch: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Solution: Ensure your sample is dissolved in a solvent that is as weak as or weaker than the starting mobile phase.[4]
-
Secondary Interactions: As a quinone with hydroxyl groups, this compound can have secondary interactions with active sites on the silica backbone of the column. Solution: Ensure your mobile phase is adequately buffered, for example, with a low concentration of an acid like formic acid or acetic acid, to minimize these interactions.
-
Column Overload: Injecting too high a concentration of this compound or co-eluting compounds can saturate the column. Solution: Dilute the sample and re-inject.
Q5: I am observing a shift in my this compound peak's retention time. Why is this happening?
A5: Retention time shifts are typically due to changes in the mobile phase, column, or flow rate.
-
Mobile Phase Composition: Small changes in the mobile phase pH or organic/aqueous ratio can alter retention times. Solution: Prepare fresh mobile phase daily and ensure accurate measurements. Using an HPLC buffer can help maintain a stable pH.
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times. Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[7]
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
Flow Rate Issues: A leak in the system or a failing pump seal can cause the flow rate to fluctuate. Solution: Check for leaks by inspecting all fittings and monitor the system pressure for stability.
Q6: My LC-MS signal for this compound is weak or inconsistent (ion suppression). How can I fix this?
A6: Weak or variable signal is often a sign of ion suppression caused by matrix effects.
-
Inadequate Sample Cleanup: Complex matrices contain salts, lipids, and other molecules that compete with this compound for ionization. Solution: Improve your sample cleanup procedure. Consider using Solid-Phase Extraction (SPE) for a more thorough cleanup compared to simple liquid-liquid extraction (LLE) or protein precipitation.[2]
-
High Analyte Concentration: Excessively high concentrations of this compound or co-eluting compounds can saturate the detector or cause self-suppression. Solution: Dilute the sample extract before injection.
-
Dirty Ion Source: Contaminants can build up on the ion source, reducing its efficiency. Solution: Perform regular cleaning of the ESI probe, capillary, and source optics according to the manufacturer's instructions.[7]
Sample Preparation Issues
Q7: My recovery of this compound is low. How can I improve it?
A7: Low recovery means that this compound is being lost during the sample preparation process.
-
Inefficient Extraction: The extraction solvent or conditions may not be optimal. Solution: this compound is typically extracted from acidified aqueous cultures using a moderately polar organic solvent like ethyl acetate. Ensure the pH of the culture filtrate is lowered to ~2.0 before extraction to protonate the hydroxyl groups and increase its solubility in the organic phase.
-
Analyte Degradation: this compound, as a quinone, may be susceptible to degradation under harsh pH conditions or prolonged exposure to light. Solution: Work quickly, protect samples from direct light, and avoid extreme pH values if possible.
-
Poor Phase Separation (LLE): Emulsions can form during liquid-liquid extraction, trapping the analyte. Solution: Centrifuge the sample to break the emulsion. If emulsions are a persistent problem, consider switching to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).
Experimental Protocols & Data
Protocol 1: Extraction and Quantification of this compound from Fungal Cultures (HPLC-DAD)
This protocol is adapted from the validated method described by Seger et al. (2005).[1]
1. Sample Preparation and Extraction: a. Grow the fungus (e.g., Beauveria brongniartii) in a suitable liquid medium. b. Separate the mycelia from the culture broth by filtration. c. To the culture filtrate, add an equal volume of Britton-Robinson buffer (pH 5.5) diluted with methanol (3:7 v/v). This solution serves as the extraction solvent. d. Vortex the mixture vigorously for 2 minutes. e. Centrifuge at 4,000 x g for 10 minutes to pellet any remaining solids. f. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis:
-
HPLC System: A standard HPLC system with a Diode Array Detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient suitable for separating this compound from other metabolites (e.g., start with 5-10% B, ramp to 100% B over 15-20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at 287 nm.
3. Quantification: a. Prepare a calibration curve using a certified this compound standard in the extraction solvent. b. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Quantitative Data: Method Performance
The following table summarizes the recovery rates for the extraction method described in Protocol 1, demonstrating its efficiency in different matrices.[1]
| Sample Matrix | Mean Recovery (%) | Standard Deviation (%) |
| Fungal Culture Filtrate | 93 | ± 2 |
| Solid Formulation (Melocont-Pilzgerste) | 99 | ± 8 |
| Solid Formulation (Melocont-WP) | 92 | ± 3 |
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound extraction and analysis.
Signaling Pathway for this compound Biosynthesis in Beauveria bassiana
Caption: Key regulators of the this compound biosynthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous analyses of oxidized and reduced forms of photosynthetic quinones by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Genetic Manipulation of Fungal Strains for Increased Oosporein Output
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the genetic manipulation of fungal strains to enhance oosporein production.
Frequently Asked Questions (FAQs)
1. What is the biosynthetic pathway of this compound?
This compound biosynthesis in fungi, such as Beauveria bassiana, is orchestrated by a polyketide synthase (PKS) pathway. The core of this pathway is the OpS gene cluster. The process begins with the synthesis of orsellinic acid by the polyketide synthase OpS1. This precursor undergoes hydroxylation by OpS4 and subsequent oxidation by OpS7 to form benzenetetrol. Finally, the dimerization of benzenetetrol, catalyzed by the catalase OpS5, yields this compound.[1][2][3][4]
2. How is the this compound biosynthetic gene cluster regulated?
The expression of the OpS gene cluster is controlled by a network of transcription factors. Key regulators include:
-
OpS3: A positive regulator located within the OpS gene cluster. Overexpression of OpS3 has been shown to significantly increase this compound production.[1][5]
-
BbSmr1: A negative regulator. Deletion of the Bbsmr1 gene leads to the upregulation of the OpS gene cluster and consequently, an overproduction of this compound.[5][6]
-
BbPacC: A pH-responsive transcription factor that positively regulates this compound production, particularly under alkaline conditions, by binding to the promoter of OpS3.[7]
-
Bbmsn2: A negative regulator that works in conjunction with BbPacC to modulate this compound synthesis in response to pH.[7][8]
3. What are the primary strategies for genetically engineering fungal strains for increased this compound yield?
The primary strategies involve manipulating the key regulatory genes to enhance the expression of the this compound biosynthetic gene cluster. These include:
-
Overexpression of the positive regulator OpS3 : This can be achieved by placing OpS3 under the control of a strong constitutive promoter.[5]
-
Deletion of the negative regulator Bbsmr1 : Knocking out the Bbsmr1 gene removes its repressive effect on the OpS cluster, leading to increased this compound synthesis.[5][6]
-
Targeted manipulation of pH-responsive regulators: Modifying BbPacC and Bbmsn2 can optimize this compound production under specific pH conditions.[7]
4. What are the common methods for genetic transformation of Beauveria bassiana?
The two most common methods for introducing foreign DNA into Beauveria bassiana are:
-
Agrobacterium tumefaciens-mediated transformation (ATMT): This method utilizes the natural ability of Agrobacterium to transfer a segment of its DNA (T-DNA) into the fungal genome. It is a relatively simple and efficient method.[1][3][9]
-
Protoplast transformation: This technique involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up foreign DNA, often using polyethylene glycol (PEG).[5][10]
5. What selectable markers are suitable for the transformation of Beauveria bassiana?
Beauveria bassiana exhibits natural resistance to several common fungal selection agents. However, the following markers have been successfully used:
-
Herbicide resistance genes: The bar gene, conferring resistance to phosphinothricin, is an effective selectable marker.[1][3]
-
Sulfonylurea resistance: The sur gene, encoding a sulfonylurea-resistant acetolactate synthase, provides a reliable selection system.[2]
-
Hygromycin resistance: The hph gene, conferring resistance to hygromycin B, has also been used for selection.[9][11]
Troubleshooting Guides
Issue 1: Low or No this compound Production in Genetically Modified Strains
| Potential Cause | Troubleshooting Steps |
| Inefficient gene knockout or overexpression | Verify the genetic modification at the molecular level using PCR and Southern blotting to confirm the correct integration and copy number of the transgene.[3] Use RT-qPCR to check the transcript levels of the target gene (OpS3 or Bbsmr1) and key biosynthetic genes (OpS1, OpS5). |
| Suboptimal culture conditions | Optimize culture parameters such as pH, temperature, carbon, and nitrogen sources. This compound production in B. bassiana is often favored by alkaline conditions.[7][12][13] Some studies suggest a negative correlation between fungal biomass and this compound production.[14] |
| Strain instability | Re-isolate single spores from the engineered strain and screen for consistent this compound production. Perform periodic checks of this compound levels over several generations to ensure the stability of the phenotype. |
| Feedback inhibition | While some studies suggest a feedback induction mechanism, high concentrations of this compound could potentially have inhibitory effects on fungal growth.[14][15] Monitor both fungal growth and this compound production kinetics. |
Issue 2: Technical Difficulties During Fungal Transformation
| Potential Cause | Troubleshooting Steps |
| Low transformation efficiency (ATMT) | Optimize the co-cultivation conditions, including temperature and duration.[16] The concentration of acetosyringone (AS) is crucial for inducing the vir genes of Agrobacterium and can significantly impact transformation efficiency.[3][16] Ensure the Agrobacterium culture is in the optimal growth phase for transformation.[3] |
| Low protoplast yield and viability | The age of the fungal mycelium is critical; younger mycelium generally yields more viable protoplasts.[17][18] Optimize the enzyme cocktail and digestion time for cell wall removal.[17][18] Use an appropriate osmotic stabilizer (e.g., KCl, sorbitol) in all solutions to prevent protoplast lysis.[5] |
| Inefficient protoplast regeneration | Use a suitable regeneration medium. The regeneration frequency can be highly dependent on the composition of the medium.[5][17] |
| High background of non-transformed colonies | Ensure the effectiveness of the selective agent at the concentration used. Perform a kill curve with the wild-type strain to determine the minimum inhibitory concentration. |
Issue 3: Unexpected Phenotypes in Engineered Strains
| Potential Cause | Troubleshooting Steps |
| Pleiotropic effects of the modified gene | The manipulated regulatory genes may control other cellular processes besides this compound production. For example, deletion of Bbmsn2 can affect growth and stress tolerance.[8] Characterize the growth rate, stress tolerance, and morphology of the mutant strains. |
| Off-target effects of CRISPR-Cas9 | If using CRISPR-Cas9 for gene editing, sequence the genomic regions with high similarity to the guide RNA to check for unintended mutations.[19] |
| Insertional mutagenesis | Random integration of the transforming DNA can disrupt other genes, leading to unexpected phenotypes.[7] Analyze the integration site of the transgene. |
| Color variation not correlating with this compound yield | The red pigmentation is a visual indicator of this compound production. However, other pigments or metabolic byproducts could contribute to the color. Quantify this compound levels using analytical methods like HPLC to confirm the correlation.[15][20] |
Quantitative Data Summary
Table 1: this compound Production in Genetically Modified Beauveria bassiana Strains
| Strain | Genetic Modification | This compound Yield (µg/mL) | Fold Change vs. Wild Type | Reference |
| Wild Type | - | 31.34 ± 4.41 | - | [21] |
| ΔOpS2 | Deletion of a putative transporter | 48.71 ± 8.16 | ~1.5x | [21] |
| WT::OpS3 | Overexpression of OpS3 | >120 | >4x | [1] |
| ΔBbsmr1 | Deletion of Bbsmr1 | Constitutive production | - | [5] |
| OEPacC (pH 8.0) | Overexpression of BbPacC | Significantly increased | - | [7] |
Note: Quantitative data can vary significantly depending on the specific strain, culture conditions, and analytical methods used.
Experimental Protocols
Protocol 1: Agrobacterium tumefaciens-mediated Transformation (ATMT) of Beauveria bassiana
This protocol is a generalized summary based on established methods.[1][3][4][9]
-
Preparation of Agrobacterium:
-
Grow A. tumefaciens strain (e.g., AGL-1) carrying the desired binary vector in YEB medium with appropriate antibiotics at 28°C until the OD600 reaches 0.6-0.8.
-
Pellet the cells by centrifugation and resuspend in induction medium (IM) supplemented with acetosyringone (AS) to a final concentration of 200 µM.
-
Incubate the culture at 28°C for 4-6 hours to induce the vir genes.
-
-
Preparation of Fungal Spores:
-
Harvest conidia from a 10-14 day old culture of B. bassiana grown on a suitable agar medium (e.g., SDAY).
-
Suspend the conidia in sterile water with 0.05% Tween 80 and filter through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^7 conidia/mL.
-
-
Co-cultivation:
-
Mix equal volumes of the induced Agrobacterium suspension and the fungal spore suspension.
-
Spread 200 µL of the mixture onto a cellophane membrane placed on a co-cultivation agar plate (IM agar with AS).
-
Incubate the plates at 25°C in the dark for 48-72 hours.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to a selection agar medium (e.g., SDAY) containing the appropriate selective agent (e.g., phosphinothricin, sulfonylurea, or hygromycin) and a bacteriostatic agent (e.g., cefotaxime) to inhibit the growth of Agrobacterium.
-
Incubate at 25°C until resistant colonies appear (typically 7-14 days).
-
Subculture the resistant colonies onto fresh selection plates to confirm their stability.
-
Protocol 2: Protoplast Transformation of Beauveria bassiana
This protocol is a generalized summary based on established methods.[5][10]
-
Protoplast Preparation:
-
Inoculate B. bassiana spores into a liquid medium and grow for 24-48 hours to obtain young mycelia.
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer solution (e.g., 0.7 M KCl).
-
Resuspend the mycelia in an enzyme solution containing a mixture of cell wall-degrading enzymes (e.g., lysing enzymes, chitinase) in the osmotic stabilizer.
-
Incubate with gentle shaking at 30°C for 2-4 hours.
-
Separate the protoplasts from the mycelial debris by filtering through sterile cotton wool.
-
Pellet the protoplasts by gentle centrifugation and wash twice with the osmotic stabilizer.
-
Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
-
-
Transformation:
-
Add 5-10 µg of the transforming DNA to 100 µL of the protoplast suspension (1 x 10^7 to 1 x 10^8 protoplasts/mL).
-
Add 25 µL of PEG solution (e.g., 40% PEG 4000 in STC buffer) and mix gently.
-
Incubate on ice for 20-30 minutes.
-
Add an additional 1 mL of PEG solution and incubate at room temperature for 15-20 minutes.
-
Add 2 mL of STC buffer and mix.
-
-
Regeneration and Selection:
-
Plate the transformation mixture onto a regeneration medium (e.g., SDAY supplemented with an osmotic stabilizer) using a soft agar overlay.
-
Incubate at 25°C for 12-24 hours to allow for cell wall regeneration.
-
Overlay the plates with a second layer of soft agar containing the selective agent.
-
Continue to incubate at 25°C until transformants appear.
-
Protocol 3: this compound Extraction and Quantification
This protocol is a generalized summary based on established methods.[14][15][20][22]
-
Extraction:
-
Grow the fungal strain in a suitable liquid medium.
-
Separate the mycelium from the culture broth by filtration.
-
Acidify the culture filtrate to approximately pH 2.0 with HCl.
-
Extract the this compound from the acidified filtrate with an equal volume of an organic solvent such as ethyl acetate.
-
Repeat the extraction process 2-3 times.
-
Pool the organic phases and evaporate to dryness using a rotary evaporator.
-
Resuspend the dried extract in a known volume of methanol for analysis.
-
-
Quantification by HPLC:
-
Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and a UV-Vis or diode-array detector.
-
Use a suitable mobile phase, such as a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid).
-
Monitor the absorbance at the characteristic wavelength for this compound (around 288 nm).
-
Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
Caption: this compound biosynthetic pathway in Beauveria bassiana.
Caption: Regulatory network of this compound biosynthesis.
Caption: Workflow for Agrobacterium-mediated transformation.
References
- 1. Agrobacterium tumefaciens-mediated transformation of Beauveria bassiana using an herbicide resistance gene as a selection marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A silver bullet in a golden age of functional genomics: the impact of Agrobacterium-mediated transformation of fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Agrobacterium tumefaciens-mediated genetic transformation of the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journaljeai.com [journaljeai.com]
- 13. Optimization of growth conditions and medium composition for improved conidiation of newly isolated Beauveria bassiana strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 16. scispace.com [scispace.com]
- 17. Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Optimization of Protoplast Preparation and Establishment of Genetic Transformation System of an Arctic-Derived Fungus Eutypella sp. [frontiersin.org]
- 19. CRISPR/Cas9 genome editing technology in filamentous fungi: progress and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of the this compound biosynthesis gene cluster in an entomopathogenic fungus Blackwellomyces cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Accurate determination of this compound in fungal culture broth by differential pulse polarography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Oosporein Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up oosporein production. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during laboratory and preclinical production.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound production, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Production (Weak or Absent Red Pigmentation) | Inappropriate pH: Beauveria bassiana produces this compound optimally under alkaline conditions (pH > 7.0), with production often abolished in acidic media (pH < 6.0).[1][2] | - Monitor and control the pH of the culture medium, maintaining it in the range of 7.0-8.0. - Use buffered media such as Sabouraud Dextrose Broth (SDB) buffered with 0.05 M glycine-0.05 M NaOH for pH 8.0.[1] |
| Suboptimal Culture Medium: Nutrient composition significantly impacts this compound synthesis.[1] | - Utilize Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB), which have been shown to support this compound production.[2] - For genetically modified strains (e.g., ΔBbmsn2), SDB can yield higher concentrations (0.4-0.6 mg/mL) compared to PDB (0.1-0.2 mg/mL).[2] | |
| Genetic Regulation: The expression of negative regulators like Bbmsn2 and BbSmr1 can suppress the this compound biosynthetic gene cluster.[3][4] | - For research purposes, consider using genetically engineered strains, such as a ΔBbsmr1 or ΔBbmsn2 mutant, which show constitutive or enhanced this compound production.[1][5] | |
| Strain Attenuation: Serial passage on artificial media can sometimes lead to a loss of this compound production capabilities in freshly isolated strains.[1] | - Use low-passage strains for consistent production. - Re-isolate the fungus from an insect host to potentially restore productivity. | |
| Inconsistent this compound Yields Between Batches | Variability in Inoculum: The age and concentration of the spore suspension can affect fermentation kinetics. | - Standardize your inoculum preparation. Use a freshly harvested spore suspension (e.g., from a 2-week-old PDA plate) at a consistent concentration (e.g., 1 x 106 spores/mL).[6] |
| Fluctuations in Fermentation Conditions: Minor deviations in temperature, pH, or aeration can lead to significant differences in yield.[7] | - Employ a well-controlled bioreactor for larger scale production to maintain stable conditions.[8] - For shake flask cultures, ensure consistent shaker speed (e.g., 200 rpm) and temperature (e.g., 25-26°C).[9] | |
| Feedback Inhibition/Regulation: this compound production can be subject to complex regulatory mechanisms. Interestingly, exogenous this compound has been shown to induce its own production in Beauveria caledonica.[10] | - Consider a fed-batch strategy or the addition of a small amount of purified this compound early in the fermentation to potentially stimulate biosynthesis.[10] | |
| This compound Degradation (Loss of Red Color) | pH Instability: this compound is unstable and degrades under alkaline conditions, especially at pH 8 and above, with a half-life of less than 20 hours at pH ≥ 8.0.[2] | - While alkaline conditions are needed for production, prolonged exposure should be avoided. Harvest the culture promptly after peak production. - After harvesting, adjust the pH of the supernatant to a mildly acidic or neutral range (pH 4-7) for storage, where it is more stable.[2] |
| Temperature Sensitivity: Increased temperatures accelerate the degradation of this compound. | - Store purified this compound and culture supernatants at low temperatures (4°C or -20°C) to maintain stability.[2] | |
| Precipitation of this compound During Extraction/Purification | Low Solubility in Aqueous Solutions: this compound has poor water solubility, which is pH-dependent. | - During extraction from the culture filtrate, first acidify the supernatant to approximately pH 2.0 with HCl. This protonates the this compound, making it less water-soluble and more soluble in organic solvents like ethyl acetate. |
| Solvent Choice: Using an inappropriate solvent can lead to poor solubility and precipitation. | - After initial extraction into an organic solvent like ethyl acetate, subsequent steps may require different solvent systems. This compound can be re-dissolved in mixtures like DMSO/methanol for analysis. | |
| Co-precipitation with other Metabolites: The crude extract contains other fungal metabolites that might co-precipitate with this compound. | - Employ chromatographic purification steps (e.g., column chromatography or HPLC) to separate this compound from other compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for high-yield this compound production?
A1: The optimal medium can depend on the specific fungal strain. However, Sabouraud Dextrose Broth (SDB) and Potato Dextrose Broth (PDB) are commonly used and effective.[2] For some genetically modified strains, like a ΔBbmsn2 mutant of Beauveria bassiana, SDB has been shown to produce higher yields (up to 0.6 mg/mL) compared to PDB.[2] It is recommended to test different media for your specific strain and conditions.
Q2: What are the ideal pH and temperature for this compound fermentation?
A2: this compound production is strongly pH-dependent. An alkaline environment (pH 7.0-8.0) is generally required to trigger the biosynthetic pathway in wild-type strains.[1] The optimal temperature for growth and production in Beauveria bassiana is typically around 25-26°C.[9]
Q3: How can I genetically engineer a strain for enhanced this compound production?
A3: A common strategy is to disrupt negative regulators of the this compound biosynthetic gene cluster. Deleting the genes encoding the transcription factors BbSmr1 or Bbmsn2 has been shown to result in constitutive or significantly increased this compound production.[1][5] Conversely, overexpressing the positive regulator OpS3 can also increase yields, with some clones producing 0.05 to 0.2 mg/mL in culture supernatants.
Q4: My culture has grown well (high biomass), but there is no red pigment. What went wrong?
A4: This is a common issue and is most likely related to the pH of your culture medium. Wild-type Beauveria bassiana often requires an alkaline pH to activate the this compound gene cluster.[1] If your medium became acidic during fungal growth (a common occurrence), this compound production would be inhibited. Verify the final pH of your culture; if it is below 7.0, you will need to use a buffered medium or implement pH control in a bioreactor for your next fermentation.
Q5: What is a simple and effective method for extracting this compound from the culture broth?
A5: A standard method is liquid-liquid extraction with an organic solvent. First, remove the fungal mycelia by filtration or centrifugation. Then, acidify the cell-free supernatant to approximately pH 2.0 using an acid like HCl. This makes the this compound less soluble in water. Finally, extract the acidified supernatant with an equal volume of ethyl acetate, repeating the extraction at least twice. The ethyl acetate phases can then be combined and evaporated to yield the crude this compound extract.
Q6: What are the key considerations for purifying this compound for preclinical studies?
A6: For preclinical studies, high purity is essential. After initial extraction, further purification using chromatographic techniques is necessary. This can include column chromatography with silica gel or, for higher purity, preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. The purity of the final product should be verified using analytical HPLC and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q7: How should I store purified this compound to ensure its stability?
A7: this compound is sensitive to high pH and temperature.[2] Purified this compound should be stored as a solid or dissolved in a suitable organic solvent (like DMSO) at low temperatures, preferably -20°C or below, to prevent degradation. Avoid storing it in alkaline solutions.
Quantitative Data on this compound Production
The following tables summarize this compound yields obtained under different experimental conditions as reported in the literature.
Table 1: this compound Production in Different Beauveria bassiana Strains and Conditions
| Strain | Medium | pH | Incubation Time | This compound Yield (mg/L or µg/mL) | Reference |
| Wild-Type | SDB | 8.0 | 3 days | 39 - 166 µg/mL | [1] |
| Wild-Type | PDB | 7.0 - 8.0 | 48-60 hours | 100 - 200 µg/mL | [2] |
| ΔBbmsn2 mutant | SDB | 5.1 - 7.4 | Not Specified | 400 - 600 µg/mL | [2] |
| OpS3 Overexpression | SDB | Not Specified | Not Specified | 50 - 200 µg/mL | |
| Wild-Type | Biofilm Bioreactor | 6.0 | 168 hours | 183 mg/L | [6][8] |
| ΔOpS2 mutant | Not Specified | Not Specified | Not Specified | 48.7 µg/mL | [11] |
| Wild-Type | Not Specified | Not Specified | Not Specified | 31.3 µg/mL | [11] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
This protocol describes a lab-scale method for producing this compound in shake flasks.
1. Media and Inoculum Preparation:
-
Medium: Prepare Sabouraud Dextrose Broth (SDB). For pH-controlled experiments, buffer the SDB to the desired pH (e.g., pH 8.0 using 0.05 M glycine-0.05 M NaOH).[1] Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculum: Grow Beauveria bassiana on Potato Dextrose Agar (PDA) plates for 10-14 days at 25°C to allow for sufficient sporulation. Harvest conidia by adding sterile 0.02% (v/v) Tween 80 solution to the plate and gently scraping the surface. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 5 x 107 conidia/mL).[9]
2. Fermentation:
-
Dispense 50 mL of the sterile medium into 250 mL Erlenmeyer flasks.
-
Inoculate each flask with 1 mL of the prepared spore suspension to achieve a final concentration of approximately 1 x 106 spores/mL.[6]
-
Incubate the flasks at 25-26°C on a rotary shaker at 200 rpm.[9]
-
Monitor the culture daily for the appearance of the characteristic red pigmentation, which indicates this compound production. Fermentation is typically carried out for 3 to 7 days.
Protocol 2: Extraction and Purification of this compound
This protocol outlines the steps for recovering and purifying this compound from the fermentation broth.
1. Harvesting and Extraction:
-
After fermentation, harvest the culture broth and separate the fungal biomass from the supernatant by filtration through Miracloth or centrifugation.
-
Take the cell-free supernatant and adjust the pH to 2.0 with HCl.
-
Transfer the acidified supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction two more times to maximize recovery.
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
2. Chromatographic Purification:
-
Re-dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or a mixture of chloroform and methanol).
-
For a primary purification step, perform column chromatography using silica gel. Elute with a solvent gradient (e.g., a gradient of methanol in chloroform) to separate the this compound (the red band) from other metabolites.
-
For high-purity this compound suitable for preclinical studies, use preparative reverse-phase HPLC. A C18 column is typically used with a mobile phase such as a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent from the purified fractions to obtain crystalline this compound.
3. Purity and Identity Confirmation:
-
Assess the purity of the final product using analytical HPLC with a diode-array detector (DAD).
-
Confirm the identity of the purified compound as this compound using mass spectrometry (MS) for molecular weight determination and NMR spectroscopy for structural elucidation.
Visualizations
This compound Biosynthetic Pathway
Caption: this compound biosynthesis pathway in Beauveria bassiana.
Regulatory Network of this compound Production
Caption: Key transcriptional regulators of this compound production.
Experimental Workflow for Scaling Up Production
Caption: General workflow for this compound production and development.
References
- 1. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR-Cas9-mediated enhancement of Beauveria bassiana virulence with overproduction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a Biofilm Bioreactor Designed for the Single-Step Production of Aerial Conidia and this compound by Beauveria bassiana PQ2 [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Characterization of a Biofilm Bioreactor Designed for the Single-Step Production of Aerial Conidia and this compound by Beauveria bassiana PQ2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Blastospore of Entomopathogenic Beauveria bassiana in a Submerged Batch Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Structure of Isolated Oosporein using NMR Spectroscopy: A Comprehensive Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the structure of an isolated natural product is a critical step in the discovery pipeline. This guide provides a detailed walkthrough of how Nuclear Magnetic Resonance (NMR) spectroscopy is employed to elucidate and confirm the structure of oosporein, a bioactive fungal metabolite. We present supporting experimental data, detailed protocols, and a visual workflow to aid in this process.
This compound, a symmetrical dibenzoquinone, has garnered interest for its various biological activities. Its structure, while seemingly simple, requires rigorous confirmation through modern spectroscopic techniques. Here, we detail how one-dimensional (1H and 13C) and two-dimensional NMR experiments are used to piece together the molecular puzzle of this compound.
Comparative Analysis of this compound NMR Data
The following table summarizes the 1H and 13C NMR spectroscopic data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d6). The assignments are based on a comprehensive analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC.
| Atom No. | ¹H Chemical Shift (δ) [ppm] (Multiplicity) | ¹³C Chemical Shift (δ) [ppm] | Key HMBC Correlations (¹H → ¹³C) |
| 1, 1' | - | 172.8 | - |
| 2, 2' | - | 113.3 | - |
| 3, 3' | - | 174.5 | - |
| 4, 4' | - | 107.8 | - |
| 5, 5' | 11.5 (br s) | - | C-4, C-5, C-6 |
| 6, 6' | - | 148.5 | - |
| 7, 7' | 1.86 (s) | 8.1 | C-3, C-4, C-5 |
Note: The numbering of the atoms in this compound for the purpose of NMR assignment is as follows:
(This is a simplified representation for numbering and does not reflect the full dimeric structure)
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. The following sections outline the protocols for the isolation of this compound and its subsequent analysis by NMR spectroscopy.
Isolation of this compound from Fungal Culture
This compound can be isolated from various fungal species, such as Chaetomium sp.[1][2][3][4][5]. The following is a general protocol:
-
Fungal Cultivation: Inoculate the this compound-producing fungus into a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) and incubate for a period of 10-14 days with shaking to ensure proper aeration.
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. The broth is then acidified (e.g., with HCl to pH 2-3) and extracted multiple times with an organic solvent such as ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude extract is then subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.
NMR Spectroscopic Analysis
For the structural elucidation of the purified this compound, a series of NMR experiments are performed[6][7][8][9].
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Transfer the solution to a 5 mm NMR tube.
-
1D NMR Spectroscopy: Acquire 1H and 13C NMR spectra. The 1H NMR spectrum will provide information on the number and types of protons, while the 13C NMR spectrum reveals the number of unique carbon atoms.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
Workflow for this compound Structure Confirmation
The following diagram illustrates the logical workflow from fungal culture to the final confirmed structure of this compound using NMR spectroscopy.
Caption: Workflow for the isolation and structural confirmation of this compound.
Signaling Pathways and Logical Relationships in Structure Elucidation
The process of deducing the structure of this compound from its NMR data follows a logical pathway where information from different experiments is integrated.
Caption: Logical flow of NMR data interpretation for structure elucidation.
By systematically applying these NMR techniques and protocols, researchers can confidently confirm the structure of isolated this compound. This rigorous structural verification is a cornerstone of natural product chemistry and is essential for the advancement of drug discovery and development programs.
References
- 1. This compound Produced by Root Endophytic Chaetomium cupreum Promotes the Growth of Host Plant, Miscanthus sinensis, under Aluminum Stress at the Appropriate Concentration [mdpi.com]
- 2. [PDF] Separation and determination of the bioactivity of this compound from Chaetomium cupreum. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. ijcmas.com [ijcmas.com]
- 5. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H NMR spectroscopy analysis of the fungal metabolites [bio-protocol.org]
- 7. qNMR for profiling the production of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Dereplication of Fungal Metabolites by NMR-Based Compound Networking Using MADByTE - PMC [pmc.ncbi.nlm.nih.gov]
Oosporein's Double-Edged Sword: A Guide to its Insect Immune Suppression
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of oosporein's mode of action in suppressing insect immunity, supported by experimental data and detailed protocols.
This compound, a red dibenzoquinone secondary metabolite produced by various entomopathogenic fungi such as Beauveria bassiana, is a significant virulence factor that facilitates fungal infection not by direct insecticidal activity, but by incapacitating the host's immune defenses. This guide delves into the validated mechanisms of this compound-mediated immune suppression, offering a comparative perspective and the technical details necessary for its study.
Mode of Action: A Three-Pronged Attack
Experimental evidence has revealed that this compound undermines the insect immune system through at least three primary mechanisms: inhibition of melanization, suppression of antimicrobial peptide production, and reduction of circulating hemocytes.
Inhibition of Phenoloxidase (PPO) Activity and Melanization
A critical first line of defense in insects is the melanization cascade, which encapsulates and kills invading pathogens. This process is catalyzed by phenoloxidase (PPO), which is activated from its inactive precursor, prophenoloxidase (proPO). This compound has been shown to directly inhibit PPO activity, thereby preventing the formation of melanin and allowing the fungus to evade this crucial immune response.[1] It is suggested that this compound likely blocks the cleavage of proPO, a necessary step for its activation.[1]
Downregulation of Antimicrobial Peptides (AMPs)
Insects produce a variety of antimicrobial peptides (AMPs) in response to infection, which are regulated by the Toll and Imd signaling pathways. This compound has been demonstrated to down-regulate the expression of antifungal peptide genes, such as gallerimycin in Galleria mellonella.[2] This suppression of the humoral immune response further cripples the insect's ability to fight off the fungal invader. While the precise molecular target of this compound within these pathways is not yet fully elucidated, the outcome is a significant reduction in the insect's capacity to produce these vital defense molecules.
Reduction of Hemocyte Population
Hemocytes, the blood cells of insects, are central to the cellular immune response, involved in phagocytosis, nodulation, and encapsulation of foreign entities. Studies have shown that injection of this compound leads to a significant reduction in the density of circulating hemocytes.[2][3][4] This depletion of the cellular immune arsenal compromises the insect's ability to physically eliminate the fungal pathogen.
Comparative Performance: this compound vs. Other Fungal Toxins
While direct, quantitative side-by-side comparisons of the immunosuppressive effects of this compound with other fungal toxins like destruxins and beauvericin are not extensively documented in the literature, their known mechanisms suggest different primary targets. Destruxins, for instance, are also known to inhibit melanization.[1] However, the comprehensive, multi-faceted attack on both cellular and humoral immunity is a well-documented characteristic of this compound.
Quantitative Data on this compound's Immunosuppressive Effects
The following tables summarize key quantitative data from published studies, highlighting the significant impact of this compound on insect immune parameters.
Table 1: Effect of this compound on Insect Survival and Fungal Virulence
| Insect Model | Treatment | Median Lethal Time (LT50) | Mortality Rate | Source |
| Galleria mellonella | B. bassiana WT (produces this compound) | 72 hours | >90% | Feng et al., 2015 |
| Galleria mellonella | B. bassiana ΔOpS1 (this compound knockout) | 96 hours | ~60% | Feng et al., 2015 |
| Hylobius abietis | This compound injection followed by B. caledonica infection | Significantly increased susceptibility | - | McNamara et al., 2019[3] |
Table 2: Effect of this compound on Hemocyte Density
| Insect Model | Treatment | Time Post-Injection | Hemocyte Density Reduction (%) | Source |
| Galleria mellonella | 0.125 µg this compound | 24 hours | ~50% | McNamara et al., 2019[2] |
| Galleria mellonella | 0.125 µg this compound | 48 hours | ~50% | McNamara et al., 2019 |
| Hylobius abietis | This compound | 24 hours | Significant reduction (p < 0.05) | McNamara et al., 2019[4] |
| Hylobius abietis | This compound | 48 hours | Significant reduction (p < 0.01) | McNamara et al., 2019[4] |
Experimental Protocols
Detailed methodologies are crucial for the validation and further investigation of this compound's mode of action.
Protocol 1: Phenoloxidase (PPO) Activity Assay
Objective: To quantify the inhibitory effect of this compound on PPO activity in insect hemolymph.
Materials:
-
Insect larvae (e.g., Galleria mellonella)
-
This compound solution of known concentration
-
Phosphate-buffered saline (PBS), pH 7.4
-
L-DOPA (3,4-dihydroxyphenylalanine) solution (e.g., 4 mg/mL in PBS)
-
Microplate reader
-
96-well microplate
-
Anticoagulant buffer (e.g., 10 mM EDTA, 30 mM sodium citrate, 20 mM citric acid, pH 4.6)
Procedure:
-
Collect hemolymph from chilled larvae into a microcentrifuge tube containing anticoagulant buffer on ice.
-
Centrifuge the hemolymph at 500 x g for 5 minutes at 4°C to pellet the hemocytes.
-
Collect the supernatant (plasma) containing proPO.
-
In a 96-well plate, mix a small volume of the plasma with either this compound solution (treatment) or a control solvent.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
To initiate the reaction, add the L-DOPA substrate to each well.
-
Immediately measure the absorbance at 490 nm at regular intervals (e.g., every minute) for a set duration using a microplate reader.
-
PPO activity is determined by the rate of increase in absorbance (Vmax) during the linear phase of the reaction.
-
Compare the PPO activity in this compound-treated samples to the control samples.
Protocol 2: Hemocyte Count Assay
Objective: To determine the effect of this compound on the total number of circulating hemocytes.
Materials:
-
Insect larvae
-
This compound solution for injection
-
Control injection solution (e.g., solvent for this compound)
-
Anticoagulant buffer
-
Hemocytometer (e.g., Neubauer chamber)
-
Microscope
Procedure:
-
Inject a cohort of larvae with a known concentration of this compound. Inject a control group with the solvent alone.
-
At specific time points post-injection (e.g., 24 and 48 hours), collect hemolymph from individual larvae into a microcentrifuge tube containing anticoagulant buffer.
-
Dilute the hemolymph sample with the anticoagulant buffer to an appropriate concentration for counting.
-
Load the diluted hemolymph into a hemocytometer.
-
Under a microscope, count the number of hemocytes in the designated grids of the hemocytometer.
-
Calculate the hemocyte concentration (cells/mL) for each larva.
-
Statistically compare the hemocyte counts between the this compound-treated and control groups.
Protocol 3: Antimicrobial Peptide (AMP) Gene Expression Analysis (via qPCR)
Objective: To quantify the effect of this compound on the expression of AMP genes.
Materials:
-
Insect larvae
-
This compound solution
-
Control solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers specific for target AMP genes (e.g., gallerimycin) and a reference gene (e.g., actin)
-
qPCR instrument
Procedure:
-
Expose insects to this compound either through injection or feeding. A control group should be treated with the solvent.
-
At a designated time point post-exposure, dissect the fat body (the primary site of AMP synthesis) from individual insects.
-
Immediately stabilize the tissue in an RNA preservation solution or flash-freeze in liquid nitrogen.
-
Extract total RNA from the fat body samples using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the target AMP genes and the reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the AMP genes in the this compound-treated group compared to the control group.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes described.
Caption: this compound's multifaceted attack on insect immunity.
Caption: Workflow for validating this compound's immunosuppressive effects.
References
- 1. Innate Immunity in Insects: The Lights and Shadows of Phenoloxidase System Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an abundant metabolite in Beauveria caledonica, with a feedback induction mechanism and a role in insect virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Oosporein in the Spotlight: A Comparative Guide to Its Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of the fungal metabolite oosporein against other notable fungal-derived antimicrobial agents. The information is supported by experimental data, detailed methodologies, and visual representations of metabolic and signaling pathways.
The escalating threat of antimicrobial resistance necessitates the exploration of novel bioactive compounds. Fungi have long been a prolific source of such molecules, with penicillin being the archetypal example. This compound, a red dibenzoquinone pigment produced by various fungi, including species of Beauveria, Chaetomium, and Aspergillus, has demonstrated a broad spectrum of antimicrobial activity. This guide delves into a comparative analysis of this compound's efficacy against other well-established fungal metabolites.
Quantitative Antimicrobial Efficacy: A Comparative Overview
The antimicrobial potency of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and other selected fungal metabolites against various bacterial and fungal pathogens, compiled from multiple studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
| Microorganism | This compound | Penicillin G |
| Staphylococcus aureus | 5[1] | 0.4 - 24 |
| Pantoea sp. | 3[1] | - |
| Stenotrophomonas sp. | 10[1] | - |
| Acinetobacter sp. | 30[1] | - |
| Enterococcus faecalis | 100[1] | - |
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Microorganism | This compound | Griseofulvin | Amphotericin B |
| Candida albicans | - | - | 0.06 - 1.0[2] |
| Trichophyton rubrum | - | 2.0 - 4.0[3] | - |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antimicrobial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent against bacteria and fungi. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the antimicrobial compound and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm membrane filter.
2. Preparation of Microtiter Plates:
-
Dispense a sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antimicrobial stock solution across the wells to achieve a range of concentrations.
3. Inoculum Preparation:
-
Grow the test microorganism on an appropriate agar medium.
-
Prepare a suspension of the microorganism in a sterile saline solution and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Dilute this standardized suspension in the growth medium to achieve the final desired inoculum concentration.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared inoculum. Include a positive control (microorganism with no antimicrobial) and a negative control (medium with no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).
5. MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Agar Disk Diffusion Assay
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
1. Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism as described in the broth microdilution method.
2. Inoculation of Agar Plate:
-
Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.[4]
3. Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a known concentration of the antimicrobial agent onto the surface of the inoculated agar plate.[5]
-
Ensure the disks are in firm contact with the agar.
4. Incubation:
-
Invert the plates and incubate them under the same conditions as the broth microdilution method.
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
-
The size of the inhibition zone is indicative of the microorganism's susceptibility to the antimicrobial agent.
Mechanisms of Action and Signaling Pathways
The efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. This compound, penicillin, and griseofulvin employ distinct strategies to inhibit microbial growth.
This compound: A Multi-faceted Antimicrobial
The precise antimicrobial mechanism of this compound is still under investigation, but it is known to have both antibacterial and antifungal properties.[6][7] In the context of insect pathogenesis, this compound has been shown to suppress the host's immune system, which may contribute to its overall effectiveness in a biological system.[8][9] Its broad activity suggests it may target fundamental cellular processes.
Caption: Putative antimicrobial mechanism of this compound.
Penicillin: Targeting the Bacterial Cell Wall
Penicillin, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][10][11][12]
Caption: Mechanism of action of penicillin.
Griseofulvin: Disrupting Fungal Cell Division
Griseofulvin is a fungistatic agent, meaning it inhibits fungal growth rather than killing the fungus directly. Its primary mechanism involves the disruption of mitosis in fungal cells.[13][14][15][16][17]
Caption: Mechanism of action of griseofulvin.
Biosynthetic Pathways
The production of these antimicrobial metabolites by fungi involves complex enzymatic pathways.
This compound Biosynthesis
This compound is synthesized via a polyketide synthase (PKS) pathway.[6][18][19][20][21] The core of the molecule is assembled from acetate units, followed by a series of enzymatic modifications.
Caption: Simplified biosynthetic pathway of this compound.
Penicillin Biosynthesis
The biosynthesis of penicillin begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[22][23][24][25][26]
Caption: Biosynthetic pathway of penicillin.
Griseofulvin Biosynthesis
Griseofulvin is also a product of a polyketide synthase pathway, involving the iterative condensation of acetyl-CoA and malonyl-CoA units.[13][27][28][29][30]
Caption: Simplified biosynthetic pathway of griseofulvin.
Conclusion
This compound demonstrates significant antimicrobial activity, particularly against a range of bacteria. While direct comparative data against a wide array of fungal metabolites is still emerging, its unique properties warrant further investigation. The distinct mechanisms of action of this compound, penicillin, and griseofulvin highlight the diverse chemical strategies employed by fungi to combat microbial competitors. Continued research into these and other fungal metabolites is crucial for the discovery and development of new antimicrobial agents to address the growing challenge of drug resistance.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 9. This compound, an abundant metabolite in Beauveria caledonica, with a feedback induction mechanism and a role in insect virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Penicillin - Wikipedia [en.wikipedia.org]
- 11. news-medical.net [news-medical.net]
- 12. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Griseofulvin - Wikipedia [en.wikipedia.org]
- 14. droracle.ai [droracle.ai]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Griseofulvin | PPTX [slideshare.net]
- 17. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. Proteins of the penicillin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. microbenotes.com [microbenotes.com]
- 24. news-medical.net [news-medical.net]
- 25. researchgate.net [researchgate.net]
- 26. Localization of the pathway of the penicillin biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Griseofulvin: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
A Cross-Species Comparative Guide to Oosporein: Production, Function, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the fungal secondary metabolite oosporein. It covers its biosynthesis, regulation, and multifaceted biological functions, including its role in fungal pathogenesis, its antimicrobial and insecticidal properties, and its cytotoxic effects on mammalian cells. The information is supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.
This compound Production Across Fungal Species
This compound is a red dibenzoquinone pigment produced by a variety of ascomycete fungi, most notably by entomopathogenic species in the genus Beauveria, as well as some endophytic and soil-dwelling fungi like Chaetomium and Cochliobolus. Its production is highly regulated by environmental factors, particularly pH.[1][2] In Beauveria bassiana, this compound is typically produced under alkaline conditions or within the insect host cadaver, where it plays a crucial role in the fungal life cycle.[1][2]
Table 1: Comparative this compound Production in Various Fungal Strains
| Fungal Species/Strain | Culture Conditions | This compound Yield | Reference |
| Beauveria bassiana Wild-Type | SDB medium, pH 6.3-7.4 | ~0.4 mg/mL | [3] |
| Beauveria bassiana ΔBbmsn2 mutant | SDB medium, pH 5.1-7.4 | 0.4-0.6 mg/mL | [3] |
| Beauveria bassiana Wild-Type | PDB medium, pH 8.0 | - | [3] |
| Beauveria bassiana OpS3 Overexpression | Culture supernatants | 0.05-0.2 mg/mL | [4] |
| Beauveria brongniartii | Submerged culture | up to 270 mg/L | [5] |
| Beauveria bassiana PQ2 | Biofilm bioreactor | 183 mg/L | |
| Galleria mellonella cadaver | 48 hours post-death | ~0.02 mg/cadaver | [4] |
Biosynthesis and Its Regulation
The biosynthesis of this compound in Beauveria bassiana is a well-characterized polyketide synthase (PKS) pathway.[6][7][8] The process is governed by a seven-gene cluster (OpS1-OpS7) and is intricately regulated by a network of transcription factors in response to environmental cues.[6][7][8]
The pathway begins with the synthesis of orsellinic acid by the polyketide synthase OpS1.[6][7][8] This precursor then undergoes a series of hydroxylation and oxidation reactions catalyzed by OpS4 and OpS7, respectively, to form benzenetetrol.[6][7] The final step is the dimerization of benzenetetrol into this compound, a reaction catalyzed by the catalase OpS5.[6][7][8] The entire gene cluster is under the positive regulation of the transcription factor OpS3.[6][7][8]
The regulation of this compound production is complex, involving a cascade of transcription factors. BbSmr1 acts as an upstream negative regulator by targeting the expression of OpS3.[4] The pH-responsive transcription factor BbPacC is a positive regulator, promoting this compound synthesis under alkaline conditions by binding to the promoter of BbOpS3.[1][2][9] Conversely, BbMsn2 acts as a negative regulator, and its deletion leads to increased this compound production.[10]
Cross-species Functional Comparison
This compound exhibits a range of biological activities that vary in significance depending on the producing organism and the biological context.
Insecticidal and Immunosuppressive Activity
Contrary to what its production by entomopathogenic fungi might suggest, this compound itself has limited direct insecticidal activity.[4][11] When applied topically to silverleaf whitefly nymphs, partially purified this compound resulted in only 15-20% mortality.[4] However, its true role in fungal virulence lies in its ability to suppress the insect's immune system.[6][11][12] this compound facilitates fungal infection and multiplication within the host by evading both cellular and humoral immunity.[6][13] This is achieved, in part, by reducing the number of hemocytes in the insect.[11][14] When combined with B. bassiana spores, the mortality of whitefly nymphs increases synergistically to over 90%.[4] This suggests that this compound's primary function in this context is to weaken the host's defenses, paving the way for a successful fungal infection.[7]
Table 2: Insecticidal and Immunosuppressive Effects of this compound
| Target Insect | This compound Treatment | Observed Effect | Reference |
| Silverleaf whitefly (Bemisia tabaci) nymphs | Topical application of partially purified this compound | 15-20% mortality | [4] |
| Silverleaf whitefly (Bemisia tabaci) nymphs | Combination of this compound and B. bassiana spores | >90% mortality | [4] |
| Greater wax moth (Galleria mellonella) larvae | Injection with B. bassiana ΔOpS1 (this compound deficient) | Significantly lower mortality compared to wild-type | [10] |
| Galleria mellonella larvae | Injection of this compound | Reduction in hemocyte density | [14] |
| Large pine weevil (Hylobius abietis) larvae | Injection of this compound | Increased susceptibility to subsequent infection | [11] |
Antimicrobial Activity
This compound displays significant antimicrobial activity, particularly against Gram-positive bacteria.[7] This function is thought to be crucial for Beauveria species after they have killed their insect host. The production of this compound on the insect cadaver helps to limit the growth of competing bacteria, ensuring that the fungus can maximally utilize the host's nutrients for its own growth and sporulation.[4]
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacteria
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Pantoea sp. | 3 | ~100 | [4] |
| Staphylococcus sp. | 5 | ~100 | [4] |
| Stenotrophomonas sp. | 10 | ~100 | [4] |
| Acinetobacter sp. | 30 | ~100 | [4] |
| Enterococcus sp. | 100 | >200 | [4] |
Cytotoxicity in Mammalian Cells
This compound exhibits cytotoxic effects against various mammalian cell lines.[15] The primary mechanism of its toxicity is the induction of oxidative stress.[16][17] this compound treatment leads to an increase in reactive oxygen species (ROS), lipid peroxidation, and a decrease in mitochondrial membrane potential.[16][17] This oxidative damage ultimately triggers apoptosis, as evidenced by the upregulation of genes encoding caspases (Caspase-3, -6, and -9) and heat shock protein 70 (HSP70).[16][17]
Table 4: Cytotoxicity of this compound Against Mammalian Cell Lines
| Cell Line | Cell Type | IC₅₀ | Exposure Time | Reference |
| MDCK | Madin-Darby canine kidney | 86 µM | 24 h | |
| RAW 264.7 | Murine macrophage | 78 µM | 24 h | |
| HL-60 | Human promyelocytic leukemia | 28.66 µM | - | |
| A549 | Human lung carcinoma | 28.66 µM | - |
Experimental Protocols
This compound Extraction and Quantification
This protocol describes the extraction of this compound from fungal liquid cultures and its quantification using High-Performance Liquid Chromatography (HPLC).
References
- 1. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. pnas.org [pnas.org]
- 11. This compound, an abundant metabolite in Beauveria caledonica, with a feedback induction mechanism and a role in insect virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unveiling the mechanism of this compound biosynthesis and its effect on immune inhibition in insects----ä¸å½ç§å¦é¢å忤ç©ç§å¦åè¶åæ°ä¸å¿/ä¸å½ç§å¦é¢ä¸æµ·æ¤ç©çççæç ç©¶æ [cemps.cas.cn]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 16. Cytotoxic effects of this compound isolated from endophytic fungus Cochliobolus kusanoi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the role of the oosporein gene cluster through knockout studies
An objective comparison of experimental data and methodologies for researchers, scientists, and drug development professionals.
The secondary metabolite oosporein, a red bibenzoquinone produced by various fungi, has garnered significant interest for its diverse biological activities, including insecticidal, antifungal, and immunosuppressive properties.[1][2] Understanding the genetic machinery behind its biosynthesis is crucial for harnessing its potential in agricultural and pharmaceutical applications. This guide provides a comprehensive overview of the this compound gene cluster and validates its function through a comparative analysis of knockout studies. We present key experimental data, detailed protocols for gene disruption, and visual workflows to facilitate further research in this area.
This compound Biosynthesis and its Genetic Locus
The biosynthesis of this compound originates from a conserved gene cluster, often designated as the 'OpS' cluster in the entomopathogenic fungus Beauveria bassiana.[3] This cluster orchestrates a multi-step enzymatic process to synthesize this compound. The core of this machinery is a polyketide synthase (PKS) which, along with tailoring enzymes, builds the characteristic bibenzoquinone structure.[2]
Comparative Analysis of this compound Gene Cluster Knockouts
To definitively establish the function of the OpS gene cluster, researchers have employed targeted gene knockout strategies. These studies typically involve the deletion of a key gene within the cluster, such as the polyketide synthase gene (OpS1) or a regulatory transcription factor gene (OpS3), followed by a comparative analysis of the resulting mutant with the wild-type strain.[4][5]
Table 1: Phenotypic Comparison of Wild-Type vs. This compound Gene Cluster Knockout Strains
| Phenotype | Wild-Type Strain | ΔOpS1 (PKS Knockout) | ΔOpS3 (Transcription Factor Knockout) | Reference |
| This compound Production | Red pigmentation present | This compound production abolished; no red pigment | This compound production abolished; no red pigment | [4][5] |
| Virulence (Insect Bioassay) | Normal virulence | Required for full fungal virulence by evading host immunity | Virulence not significantly different from wild-type in Blackwellomyces cardinalis | [3][6] |
| Antimicrobial Activity | Inhibits bacterial growth | Reduced ability to compete with bacteria on insect cadavers | Not explicitly tested, but expected to be similar to ΔOpS1 | [7][8] |
| Gene Expression | All OpS genes expressed | Expression of other OpS genes may be unaffected | Expression of all genes in the BcOpS cluster was lost or greatly reduced | [5] |
Experimental Protocols
The validation of the this compound gene cluster's role relies on robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
1. Fungal Gene Knockout via Homologous Recombination
This method involves replacing the target gene with a selectable marker cassette through homologous recombination.
-
Vector Construction:
-
Amplify the 5' and 3' flanking regions (typically 1-2 kb) of the target gene (e.g., OpS1 or OpS3) from fungal genomic DNA using PCR.
-
Clone the amplified flanking regions into a suitable vector on either side of a selectable marker gene (e.g., a gene conferring resistance to hygromycin B or sulfonylurea).[8]
-
The final knockout vector contains the selectable marker gene flanked by the homologous sequences of the target gene.
-
-
Fungal Transformation:
-
Prepare fungal protoplasts by treating mycelia with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum).
-
Transform the protoplasts with the knockout vector using a polyethylene glycol (PEG)-mediated method.[9]
-
Plate the transformed protoplasts on a selective medium containing the appropriate antibiotic to select for transformants that have integrated the vector.
-
-
Screening and Verification:
2. This compound Extraction and Quantification
-
Extraction:
-
Grow fungal strains in a suitable liquid medium for a defined period.
-
Acidify the culture filtrate with an acid (e.g., HCl) to precipitate the this compound.
-
Centrifuge the culture to pellet the mycelia and the precipitated this compound.
-
Extract the this compound from the pellet using an organic solvent such as ethyl acetate.
-
Evaporate the solvent to obtain the crude this compound extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of a suitable solvent (e.g., methanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Quantify the this compound concentration by comparing the peak area to a standard curve generated with purified this compound.
-
3. Insect Virulence Bioassay
-
Spore Suspension Preparation:
-
Harvest fungal spores from plate cultures.
-
Suspend the spores in a sterile solution containing a surfactant (e.g., 0.05% Tween 80) to ensure a uniform suspension.
-
Determine the spore concentration using a hemocytometer.
-
-
Infection:
-
Use a suitable insect model, such as the greater wax moth (Galleria mellonella).[12]
-
Inject a defined number of spores into the hemocoel of each insect larva or topically apply the spore suspension.
-
Maintain the infected insects under controlled conditions (temperature and humidity).
-
-
Data Analysis:
-
Record insect mortality daily.
-
Calculate the median lethal time (LT50), which is the time required to kill 50% of the insect population.
-
Compare the LT50 values between insects infected with the wild-type strain and the knockout mutants to assess any changes in virulence.[12]
-
Visualizing the Pathways and Workflows
To further clarify the biological and experimental processes, the following diagrams have been generated using the DOT language.
Caption: this compound biosynthetic pathway.
Caption: Gene knockout experimental workflow.
Caption: Regulatory network of this compound biosynthesis.
Conclusion
The collective evidence from gene knockout studies unequivocally validates the central role of the OpS gene cluster in this compound biosynthesis. The targeted disruption of key genes within this cluster consistently leads to the abolition of this compound production, thereby providing a robust platform for dissecting the function of this intriguing secondary metabolite. The presented data and protocols offer a valuable resource for researchers aiming to explore the this compound pathway further, paving the way for the development of novel applications in pest control and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]
- 3. pnas.org [pnas.org]
- 4. Fungal biosynthesis of the bibenzoquinone this compound to evade insect immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the this compound biosynthesis gene cluster in an entomopathogenic fungus Blackwellomyces cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of Gene Knockout and Heterologous Expression Strategy in Fungal Secondary Metabolites Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide: Oosporein-Producing vs. Non-Producing Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes in oosporein-producing and non-producing fungal strains, primarily focusing on the well-studied entomopathogenic fungus Beauveria bassiana. The production of this compound, a red dibenzoquinone pigment with antimicrobial and insecticidal properties, is governed by a specific secondary metabolite gene cluster and a network of regulatory factors. Understanding the differential gene expression between strains with varying this compound production capacities is crucial for metabolic engineering, drug discovery, and elucidating fungal pathogenesis. This guide synthesizes experimental data to highlight the key genetic players and pathways involved.
Data Presentation: Comparative Gene Expression Analysis
The following tables summarize the differential expression of key genes involved in this compound biosynthesis and regulation in Beauveria bassiana. The comparisons are drawn from studies involving wild-type (WT), gene deletion (non-producing or altered production), and overexpression (overproducing) strains.
Table 1: Relative Expression of this compound Biosynthetic (OpS) Cluster Genes in Response to Regulatory Gene Modifications
| Gene | Function | ΔBbSmr1 (this compound Overproducing) vs. WT | ΔOpS3 (this compound Non-producing) vs. WT | Overexpression of OpS3 vs. WT | Reference |
| OpS1 | Polyketide Synthase | Upregulated | Abolished/Greatly Reduced | 5- to 20-fold Higher | [1][2] |
| OpS2 | MFS Transporter | Upregulated | Abolished/Greatly Reduced | 5- to 20-fold Higher | [1] |
| OpS3 | Transcription Factor | Upregulated | N/A (Gene Deleted) | 5- to 20-fold Higher | [1][2] |
| OpS4 | Hydroxylase | Upregulated | Abolished/Greatly Reduced | 5- to 20-fold Higher | [1] |
| OpS5 | Catalase | Upregulated | Abolished/Greatly Reduced | 5- to 20-fold Higher | [1] |
| OpS6 | Glutathione S-transferase | Upregulated | Abolished/Greatly Reduced | 5- to 20-fold Higher | [1] |
| OpS7 | Dioxygenase | Upregulated | Abolished/Greatly Reduced | 5- to 20-fold Higher | [1] |
Table 2: this compound Production Levels in Genetically Modified B. bassiana Strains
| Strain | Genetic Modification | This compound Production Level | Culture Conditions | Reference |
| Wild-Type (WT) | None | Low (<0.01 mg/mL) | Standard Liquid Culture | [2] |
| ΔBbSmr1 | Deletion of negative regulator | Constitutive High | Standard Liquid Culture | [1] |
| ΔOpS3 | Deletion of positive regulator | Abolished | Standard Liquid Culture | [1][3] |
| ΔBbPacC | Deletion of positive regulator | Abolished | pH 4.0, 6.0, 8.0 | [4] |
| OpS3 Overexpression | Constitutive expression of OpS3 | High (0.05 to 0.2 mg/mL) | Standard Liquid Culture | [2] |
| BbPacC Overexpression | Constitutive expression of BbPacC | High (up to 0.166 mg/mL) | pH 6.0 and 8.0 | [4] |
| ΔBbmsn2 | Deletion of negative regulator | Increased | pH 5.1 to 7.4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of comparative transcriptomic studies. The following protocols are synthesized from methodologies reported in the cited literature.
Fungal Strains and Culture Conditions
-
Strains: Beauveria bassiana wild-type and mutant strains (e.g., ΔOpS3, ΔBbSmr1, OpS3 overexpression) are used.
-
Culture Media: Strains are typically cultured in Sabouraud Dextrose Broth (SDB) or a similar nutrient-rich liquid medium. For pH-dependent studies, the medium is buffered with appropriate solutions (e.g., Na2PO4-citric acid for acidic/neutral pH, glycine-NaOH for alkaline pH).[4]
-
Growth Conditions: Cultures are incubated at approximately 26°C with shaking for a defined period (e.g., 3-4 days) to allow for fungal growth and this compound production.[4]
RNA Extraction and Sequencing (RNA-Seq)
-
Mycelia Harvesting: Fungal mycelia are harvested from liquid cultures by filtration.
-
RNA Isolation: Total RNA is extracted from the harvested mycelia using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, followed by DNase treatment to remove any contaminating genomic DNA.
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina sequencer.
-
Data Analysis: The resulting sequence reads are quality-checked, mapped to the reference genome of the fungus, and quantified to determine gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Differentially expressed genes between this compound-producing and non-producing strains are identified based on statistical significance (e.g., p-value < 0.05) and fold change.[5][6]
This compound Quantification via High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: this compound is extracted from the fungal culture filtrate. A common method involves using a Britton-Robinson buffer system at pH 5.5 diluted with methanol.[7][8]
-
HPLC System: An HPLC system equipped with a C18 column (e.g., Agilent ZORBAX SB-C18) and a Diode Array Detector (DAD) is used.[4][7]
-
Mobile Phase: A binary solvent gradient is typically employed, often consisting of acidified water (e.g., with formic acid) and acetonitrile. The gradient program is optimized to achieve good separation of this compound from other metabolites.[4]
-
Detection: this compound is detected by its absorbance at a specific wavelength, typically around 287 nm.[7][8]
-
Quantification: A standard curve is generated using purified this compound of known concentrations. The concentration of this compound in the experimental samples is then determined by comparing their peak areas to the standard curve.[4]
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: The this compound biosynthetic pathway in Beauveria bassiana.[9][10]
Caption: Regulatory cascade controlling this compound production.[1][4][11][12]
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of the this compound biosynthesis gene cluster in an entomopathogenic fungus Blackwellomyces cardinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic investigation reveals a physiological mechanism for Beauveria bassiana to survive under linoleic acid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative host transcriptome in response to pathogenic fungi identifies common and species-specific transcriptional antifungal host response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a sensitive high-performance liquid chromatography-diode array detection assay for the detection and quantification of the beauveria metabolite this compound from submerged culture broth and bio-control formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Scientists Unveil Mechanism of this compound Biosynthesis and Its Effect on Immune Inhibition in Insects----Chinese Academy of Sciences [english.cas.cn]
- 11. journals.asm.org [journals.asm.org]
- 12. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of different oosporein extraction methods
For Researchers, Scientists, and Drug Development Professionals
Oosporein, a dibenzoquinone secondary metabolite produced by various fungi, has garnered significant interest for its diverse biological activities, including insecticidal, antifungal, and cytotoxic properties. Efficient extraction of this compound from fungal cultures is a critical first step for research and development. This guide provides a comparative overview of different this compound extraction methods, supported by experimental data from published literature, to aid researchers in selecting the most suitable protocol for their needs.
Comparison of this compound Extraction Solvents
The choice of solvent is paramount for the successful extraction of this compound. The ideal solvent should offer high solubility for this compound while minimizing the co-extraction of impurities. Based on a review of current literature, ethyl acetate and methanol are the most commonly employed solvents for this purpose.
| Solvent System | Typical Application | Reported Yield Range | Advantages | Disadvantages |
| Ethyl Acetate | Extraction from liquid culture filtrate | 183 - 480 mg/L | - High selectivity for this compound- Readily evaporated- Commonly reported in literature | - Less effective for extraction from mycelia- Can co-extract some nonpolar impurities |
| Methanol | Extraction from fungal mycelia | Data not consistently reported for initial extraction | - Effective in penetrating cell walls- Can extract a broad range of metabolites | - May extract a wider range of polar impurities- Higher boiling point than ethyl acetate |
| Britton-Robinson Buffer (pH 5.5) with Methanol | Extraction from various matrices (e.g., potato tubers) | High recovery reported | - pH control can enhance this compound stability and solubility- High analyte recovery | - Requires buffer preparation- Multi-component solvent system |
| Chloroform | Primarily used in purification steps (liquid-liquid partitioning) | Not typically used for initial extraction | - Good for separating compounds based on polarity | - Environmental and health concerns- High density can complicate phase separation |
Note: The reported yields are highly dependent on the fungal species, culture conditions, and analytical methods used. The values presented are for illustrative purposes and are not from a single, direct comparative study.
Experimental Protocols
Below are detailed methodologies for the most frequently cited this compound extraction techniques.
Method 1: Ethyl Acetate Extraction from Culture Filtrate
This method is the most common approach for isolating this compound produced by fungal species grown in liquid culture.
Materials:
-
Fungal culture broth
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filter paper
Protocol:
-
Grow the this compound-producing fungal strain (e.g., Chaetomium or Beauveria species) in a suitable liquid medium until sufficient pigment production is observed.
-
Separate the fungal mycelia from the culture broth by filtration through several layers of filter paper.
-
Collect the culture filtrate, which contains the secreted this compound.
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The this compound will partition into the upper ethyl acetate layer, which will be colored red.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the yield.
-
Pool all the ethyl acetate extracts.
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude this compound extract can be further purified.
Method 2: Methanol Extraction from Fungal Mycelia
This protocol is suitable for extracting this compound that may be retained within the fungal biomass.
Materials:
-
Fungal mycelia
-
Methanol
-
Homogenizer or mortar and pestle
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Harvest the fungal mycelia from the culture by filtration.
-
Wash the mycelia with distilled water to remove any remaining medium components.
-
Lyophilize or air-dry the mycelia to determine the dry weight.
-
Grind the dried mycelia into a fine powder using a homogenizer or a mortar and pestle with liquid nitrogen.
-
Suspend the powdered mycelia in a sufficient volume of methanol (e.g., 10 mL of methanol per gram of dry mycelia).
-
Agitate the suspension for several hours or overnight at room temperature on a shaker.
-
Separate the mycelial debris from the methanol extract by centrifugation.
-
Collect the supernatant.
-
Repeat the extraction of the mycelial pellet with fresh methanol to ensure complete extraction.
-
Pool the methanol supernatants.
-
Concentrate the methanol extract to dryness using a rotary evaporator.
-
The crude extract can then be subjected to further purification steps.
Visualizing the Workflow and Decision-Making Process
To further clarify the this compound extraction process, the following diagrams have been generated using the DOT language.
Caption: General workflow for this compound extraction and purification.
Caption: Decision tree for selecting an this compound extraction solvent.
Conclusion
The selection of an appropriate extraction method is a critical determinant of the yield and purity of this compound. While ethyl acetate extraction from the culture filtrate remains the most widely reported and effective method for secreted this compound, methanol extraction is a viable alternative, particularly for intracellularly retained pigment. The choice of solvent should be guided by the specific research goals, the fungal species being investigated, and the available downstream purification capabilities. The protocols and decision-making framework provided in this guide offer a solid foundation for researchers to optimize their this compound extraction workflows.
Safety Operating Guide
Oosporein Disposal Protocol for Laboratory Settings
A comprehensive guide for the safe handling and disposal of oosporein, ensuring the safety of laboratory personnel and minimizing environmental impact.
This document provides detailed procedures for the proper disposal of this compound, a naturally occurring mycotoxin. The following guidelines are intended for researchers, scientists, and drug development professionals working with this compound in a laboratory environment. Adherence to these procedures is crucial for maintaining a safe laboratory and ensuring compliance with waste management regulations.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to handle it with standard laboratory precautions.[1] One safety data sheet (SDS) indicates it can cause skin and serious eye irritation, and may cause an allergic skin reaction.[2] It is also noted as being toxic to aquatic life.[2]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[3]
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite, and place it in a sealed container for disposal.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.
| Property | Value | Source(s) |
| Molecular Weight | 306.2 g/mol | [1][3] |
| Appearance | Solid, Orange-red or bronze plates | [1][3] |
| Solubility | Soluble in methanol, DMSO, and diethyl ether; sparingly soluble in water and hexane. | [3][4] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Chemical Stability | Degrades quickly under moderate alkaline conditions. | [3] |
| Aquatic Toxicity | Toxic to aquatic life.[2] | [2] |
Step-by-Step this compound Disposal Procedure
This protocol outlines the recommended steps for the disposal of this compound waste, including pure compound, contaminated labware, and solutions.
Experimental Protocol: Alkaline Degradation for Decontamination
This compound has been reported to degrade rapidly under moderately alkaline conditions.[3] This property can be utilized for the decontamination of solutions and glassware.
Materials:
-
1M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a pH meter
-
Appropriate waste containers
Procedure:
-
Solution Treatment: For aqueous solutions containing this compound, slowly add 1M NaOH while stirring to raise the pH to a moderately alkaline level (e.g., pH 9-10).
-
Monitoring: Monitor the pH using pH strips or a pH meter.
-
Contact Time: Allow the solution to stand for a sufficient contact time (a minimum of 2 hours is recommended) to ensure degradation of the this compound. The characteristic color of this compound should fade, indicating degradation.
-
Neutralization: After the degradation period, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., 1M Hydrochloric Acid - HCl).
-
Final Disposal: Dispose of the neutralized solution in accordance with local and institutional regulations for chemical waste.
Disposal of Solid this compound and Contaminated Materials
Solid this compound waste and contaminated materials (e.g., pipette tips, gloves, paper towels) should be handled as follows:
-
Segregation: Collect all solid this compound waste and contaminated disposables in a dedicated, clearly labeled, and sealed waste container.
-
Container Labeling: The container must be labeled as "this compound Waste" and include any other hazard warnings as required by your institution's waste management policy.
-
Disposal Route: Dispose of the sealed container through your institution's hazardous waste disposal program. Do not mix with general laboratory trash.
Operational Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Oosporein
This document provides comprehensive safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Oosporein. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining proper handling and disposal methods.
Hazard Identification and Risk Assessment
This compound is a toxic secondary metabolite produced by various fungi, including species of Beauveria, Chaetomium, and Cochliobolus.[1][2] It is recognized as a nephrotoxic agent, primarily affecting the kidneys, with observed toxicity in poultry at high dietary concentrations.[3] Studies have demonstrated its cytotoxic effects in vitro, inducing the generation of reactive oxygen species (ROS), causing DNA damage, and triggering apoptosis.[1][2] While one safety data sheet (SDS) does not classify this compound as hazardous under the Globally Harmonized System (GHS), its known biological activities necessitate careful handling.[4]
Key Hazards:
-
Cytotoxicity: this compound has demonstrated cytotoxic effects on various cell lines.[2]
-
Nephrotoxicity: It has been identified as a kidney toxin in animal studies.[3]
-
Genotoxicity: The compound can induce chromosomal DNA damage.[1]
-
Irritation: As with many chemical compounds, there is a potential for skin and eye irritation.
Personal Protective Equipment (PPE)
A risk-based approach should be adopted when selecting PPE. The following recommendations are based on standard practices for handling cytotoxic compounds.
2.1. Standard Laboratory Attire:
-
Long-sleeved laboratory coat: To protect skin from accidental contact.
-
Long pants and closed-toe shoes: To ensure no skin is exposed.
2.2. Specific PPE for Handling this compound:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or holes before use. When handling concentrates, consider double-gloving. Wash gloves before removal and dispose of them properly after use.[6]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[7] When there is a risk of splashing, chemical splash goggles or a full-face shield should be used.[6]
-
Respiratory Protection: Work with solid (powdered) this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.[3] If a fume hood is not available, a respirator appropriate for organic vapors and particulates may be necessary, depending on the risk assessment.
-
Protective Clothing: For tasks with a high risk of contamination, such as handling large quantities or cleaning up spills, a chemical-resistant apron or disposable coveralls should be worn.[7][8]
Quantitative Toxicity Data
The following table summarizes the available in vitro cytotoxicity data for this compound. This information is critical for understanding its potency in cellular models and for informing risk assessments.
| Cell Line | Exposure Time | IC50 (50% Inhibitory Concentration) | Reference |
| Madin-Darby Canine Kidney (MDCK) cells | 24 hours | 86 µM | [2] |
| RAW 264.7 (murine macrophage) cells | 24 hours | 78 µM | [2] |
Operational Plan: From Receipt to Disposal
4.1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be clearly labeled with the chemical name and hazard warnings.
4.2. Preparation and Handling:
-
Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood, to contain any potential contamination.
-
Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance safety enclosure to avoid generating and inhaling dust.
-
Solubilization: this compound is soluble in methanol and DMSO.[9] Prepare solutions in the fume hood. Avoid using solvents that can enhance skin penetration unless necessary for the experimental protocol.
-
General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]
4.3. Spill Management:
-
Minor Spills: For small spills of solutions, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] For small powder spills, gently cover with a damp paper towel to avoid raising dust, then wipe up and place in a sealed container.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, methanol) followed by soap and water.
Disposal Plan
All this compound waste is considered chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated consumables such as gloves, paper towels, and disposable labware should be collected in a dedicated, sealed, and clearly labeled waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, leak-proof hazardous waste container. Do not pour this compound waste down the drain.
-
Consult EHS: Contact your institution's EHS department for specific guidance on waste stream management and disposal procedures.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol provides a general methodology for preparing a stock solution of this compound for in vitro experiments, based on its known solubility.
-
Pre-calculation: Determine the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 306.22 g/mol .[9]
-
PPE: Don the appropriate PPE as described in Section 2.
-
Weighing: In a chemical fume hood, carefully weigh the calculated amount of solid this compound into a sterile microcentrifuge tube or glass vial.
-
Solubilization: Add the appropriate volume of sterile-filtered DMSO or methanol to the vial to reach the target concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be required.
-
Sterilization: If for cell culture use, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or below.[9]
Signaling Pathway: Regulation of this compound Biosynthesis
This compound production in Beauveria bassiana is regulated by a cascade of transcription factors. The diagram below illustrates the known regulatory relationships.
Caption: Regulatory cascade for this compound biosynthesis in Beauveria bassiana.
This diagram shows that the transcription factor BbSmr1 negatively regulates OpS3.[10][11] OpS3, in turn, is a positive regulator of the this compound biosynthetic gene cluster.[10][12] Additionally, under alkaline conditions, the pH signaling transcription factor BbPacC positively regulates this compound production, while Bbmsn2 acts as a negative regulator.[13]
Emergency Procedures: First Aid
In case of accidental exposure, follow these first-aid measures immediately.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3] Seek medical advice if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Always have the Safety Data Sheet (SDS) available when seeking medical help.
References
- 1. Cytotoxic effects of this compound isolated from endophytic fungus Cochliobolus kusanoi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic effects of this compound isolated from endophytic fungus Cochliobolus kusanoi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomarmt.com [biomarmt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Which personal protective equipment do you need to [royalbrinkman.com]
- 6. ohioline.osu.edu [ohioline.osu.edu]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 9. bioaustralis.com [bioaustralis.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Regulatory cascade and biological activity of Beauveria bassiana this compound that limits bacterial growth after host death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcription Factors BbPacC and Bbmsn2 Jointly Regulate this compound Production in Beauveria bassiana - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
